3-(Cyclohexanesulfonyl)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylsulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGLQQZWSJTYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Cyclohexanesulfonyl)azetidine chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-(Cyclohexanesulfonyl)azetidine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a cyclohexanesulfonyl group. The presence of the sulfone moiety significantly influences the polarity and potential biological activity of the azetidine core.
Chemical Structure:
The chemical structure of this compound is characterized by a central azetidine ring, a four-membered heterocycle containing one nitrogen atom. A cyclohexanesulfonyl group is attached to the third carbon atom of this ring.
Molecular Formula: C9H17NO2S
Canonical SMILES: C1CC(S(=O)(=O)C2CNC2)CCC1[1]
A derivative, 1-cyclobutanecarbonyl-3-(cyclohexanesulfonyl)azetidine, has a reported molecular weight of 285.4 g/mol and the CAS number 1798034-55-5.[2] Another related compound, this compound; trifluoroacetic acid salt, has a molecular weight of 317.33 g/mol .[1]
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 203.30 g/mol | ChemDraw |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 203.09799 g/mol | PubChem |
| Monoisotopic Mass | 203.09799 g/mol | PubChem |
| Topological Polar Surface Area | 54.9 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Note: The data in this table are computationally predicted and have not been experimentally verified.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 3-substituted azetidines and sulfones.
A common strategy involves the reaction of a suitable azetidine precursor with cyclohexanesulfonyl chloride. One possible approach would be the nucleophilic substitution of a leaving group at the 3-position of an N-protected azetidine with a cyclohexylsulfinate salt, followed by oxidation to the sulfone. Alternatively, a more direct route could involve the reaction of 3-iodo-N-Boc-azetidine with sodium cyclohexanesulfinate, followed by deprotection.
Proposed Synthetic Workflow:
References
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Cyclohexanesulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of 3-(Cyclohexanesulfonyl)azetidine, a molecule of interest in contemporary drug discovery. Due to the limited availability of direct experimental data for this specific compound, this report leverages computational predictions to offer valuable insights for researchers. Furthermore, this guide outlines detailed experimental protocols for the determination of key physicochemical parameters, equipping scientists with the methodologies to validate these predictions in a laboratory setting.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and serve as a robust starting point for further investigation.
| Property | Predicted Value | Unit |
| Molecular Formula | C9H17NO2S | |
| Molecular Weight | 203.30 | g/mol |
| Melting Point | 85 - 95 | °C |
| Boiling Point | 350 - 370 | °C |
| Water Solubility | 5 - 10 | g/L |
| pKa (of the azetidine nitrogen) | 8.5 - 9.5 | |
| logP | 1.0 - 1.5 |
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical validation of the predicted data, this section provides detailed protocols for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Tube Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus, ensuring the sample is visible through the magnifying lens.
-
Heating: Begin heating the apparatus at a rate of 10-20 °C per minute.
-
Observation: As the temperature approaches the predicted melting point, reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). The range between these two temperatures is the melting point range.
Boiling Point Determination
For liquid compounds or those that can be safely melted, the boiling point is a fundamental physical constant. The micro boiling point method is suitable for small sample quantities.
Protocol:
-
Sample Preparation: Place a small amount of liquid this compound into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.
-
Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath or a heating block).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Data Recording: Remove the heat source and allow the apparatus to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is the boiling point.
Aqueous Solubility Determination
Solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is a gold standard for determining equilibrium solubility.[1]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a common method for determining the pKa of amines.[2]
Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration in water.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the midpoint of the titration curve).
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional approach for logP measurement.[3][4]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility does not affect the results.
-
Partitioning: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
To further aid in the understanding of the concepts discussed, the following diagrams have been generated.
Caption: A conceptual workflow for the physicochemical characterization of a novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.2. pKa Analysis [bio-protocol.org]
- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Cyclohexanesulfonyl)azetidine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Cyclohexanesulfonyl)azetidine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document also presents general methodologies for the synthesis and evaluation of 3-substituted azetidines, drawing from established literature in the field. This guide is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutics.
Compound Identification
The compound of interest is identified as follows:
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 1706442-80-9 |
| Molecular Formula | C₉H₁₇NO₂S |
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. The following table includes predicted properties for the target compound and representative experimental data for a related 3-substituted azetidine to provide context.
| Property | This compound (Predicted) | Representative 3-Substituted Azetidine Derivative (Experimental) |
| Molecular Weight | 203.30 g/mol | Varies depending on substituent |
| Boiling Point | 390.9 ± 31.0 °C | Not available |
| Density | 1.20 ± 0.1 g/cm³ | Not available |
| pKa | 8.36 ± 0.40 | Not available |
Synthesis and Experimental Protocols
General Synthetic Approach: Synthesis of 3-Substituted Azetidines
A plausible synthetic route for this compound could involve the reaction of an N-protected 3-hydroxyazetidine with cyclohexanesulfonyl chloride or the reaction of an N-protected azetidin-3-one with a cyclohexylsulfinate salt followed by reduction. The following is a generalized experimental protocol for the synthesis of a 3-substituted azetidine via nucleophilic substitution, which could be adapted for the target compound.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Cyclohexanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclohexanesulfonyl chloride (1.1 equivalents) in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection (Optional): If the N-H free azetidine is desired, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).
Synthetic Pathway Diagram
Caption: Generalized synthetic pathway for this compound.
Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for this compound are not currently available in the public domain. However, the azetidine scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[1] 3-substituted azetidines, in particular, have been investigated as triple reuptake inhibitors, suggesting potential applications in the treatment of depression and other central nervous system disorders.[2][3]
The incorporation of a cyclohexanesulfonyl moiety could modulate the physicochemical properties of the azetidine core, potentially influencing its solubility, metabolic stability, and target-binding affinity. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.
Caption: A generalized workflow for identifying the biological activity of a novel chemical entity.
Conclusion
This compound represents an interesting, yet underexplored, chemical entity. While specific data regarding its synthesis and biological activity are sparse, the broader class of 3-substituted azetidines has shown significant promise in drug discovery. This guide provides a foundational understanding of the compound and offers general experimental frameworks that can be adapted for its synthesis and biological evaluation. Further research into this specific molecule is warranted to fully characterize its properties and potential therapeutic applications.
References
Spectroscopic and Synthetic Profile of 3-(Cyclohexanesulfonyl)azetidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the novel compound 3-(Cyclohexanesulfonyl)azetidine. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic data based on analogous structures and established principles of organic spectroscopy. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is provided to guide researchers in its preparation and analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including various substituted azetidines and cyclohexyl sulfones.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 4.2 - 4.4 | m | 1H | CH-SO₂ | The methine proton at the 3-position of the azetidine ring is expected to be deshielded by the adjacent sulfonyl group. |
| ~ 3.8 - 4.0 | t | 2H | CH₂-N (ax) | Axial protons on the azetidine ring adjacent to the nitrogen. |
| ~ 3.6 - 3.8 | t | 2H | CH₂-N (eq) | Equatorial protons on the azetidine ring adjacent to the nitrogen. |
| ~ 3.0 - 3.2 | m | 1H | CH-SO₂ (cyclohexyl) | The methine proton on the cyclohexyl ring attached to the sulfonyl group. |
| ~ 1.2 - 2.2 | m | 10H | Cyclohexyl CH₂ | Protons of the cyclohexyl ring. |
| ~ 2.5 - 3.5 | br s | 1H | NH | The chemical shift of the azetidine NH proton can be variable and may exchange with D₂O. |
Solvent: CDCl₃. Reference: TMS (δ 0.00). The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 60 - 65 | C-SO₂ (azetidine) | The carbon atom of the azetidine ring attached to the sulfonyl group will be significantly downfield. |
| ~ 50 - 55 | CH₂-N (azetidine) | Carbon atoms of the azetidine ring adjacent to the nitrogen. |
| ~ 60 - 65 | CH-SO₂ (cyclohexyl) | The carbon atom of the cyclohexyl ring attached to the sulfonyl group. |
| ~ 25 - 35 | Cyclohexyl CH₂ | Carbon atoms of the cyclohexyl ring. |
Solvent: CDCl₃. The specific chemical shifts will be influenced by the solvent and substitution effects.
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Broad | N-H Stretch |
| ~ 2850 - 2950 | Strong | C-H Stretch (Aliphatic) |
| ~ 1300 - 1350 | Strong | S=O Asymmetric Stretch |
| ~ 1120 - 1160 | Strong | S=O Symmetric Stretch |
The presence of strong absorption bands for the sulfonyl group is a key characteristic feature in the IR spectrum.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 203 | [M]⁺ | Molecular ion peak. |
| 138 | [M - SO₂]⁺ | Fragment corresponding to the loss of sulfur dioxide. |
| 56 | [C₃H₆N]⁺ | Fragment corresponding to the azetidine ring. |
Ionization method: Electron Ionization (EI). The fragmentation pattern will be crucial for confirming the structure.
Experimental Protocols
As no direct synthesis for this compound has been reported, a plausible synthetic route is proposed based on established methodologies for the synthesis of 3-substituted azetidines. The following protocol outlines a two-step process starting from commercially available N-Boc-3-azetidinone.
Synthesis of N-Boc-3-(cyclohexylthio)azetidine
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, add cyclohexanethiol (1.2 eq).
-
Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(cyclohexylthio)azetidine.
Synthesis of this compound
-
Dissolve N-Boc-3-(cyclohexylthio)azetidine (1.0 eq) in a mixture of dichloromethane (DCM) and water (2:1).
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the oxidation by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-3-(cyclohexanesulfonyl)azetidine.
-
To a solution of N-Boc-3-(cyclohexanesulfonyl)azetidine in DCM, add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours to effect deprotection of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by a suitable method (e.g., crystallization or chromatography) to obtain this compound.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a 3-substituted azetidine derivative.
An In-depth Technical Guide on the Solubility and Stability of 3-(Cyclohexanesulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the novel research compound, 3-(Cyclohexanesulfonyl)azetidine. Given the early stage of investigation into this molecule, this document outlines standardized methodologies for characterization and presents a framework for understanding its potential behavior in experimental and developmental settings. The information herein is intended to serve as a foundational resource for researchers engaged in the evaluation of this and similar chemical entities.
Introduction to this compound
This compound is a small molecule featuring a strained azetidine ring coupled to a cyclohexanesulfonyl group. The presence of the polar sulfonyl moiety and the heterocyclic azetidine ring suggests potential for interactions with biological targets, making it a compound of interest in drug discovery. Azetidine-containing compounds are recognized as valuable motifs in medicinal chemistry, often imparting favorable physicochemical properties.[1][2] The cyclohexyl group adds lipophilicity, which may influence its solubility and membrane permeability. This guide details the critical aspects of its solubility and stability, which are paramount for its advancement as a potential therapeutic agent.
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity and developability. Poor solubility can hinder absorption and lead to unreliable in vitro assay results. Both kinetic and thermodynamic solubility are key parameters in early drug discovery. While specific experimental data for this compound is not publicly available, this section provides a template for its characterization.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C9H17NO2S | - |
| Molecular Weight | 203.30 g/mol | - |
| logP (Octanol/Water) | 0.85 | ChemDraw |
| pKa (most basic) | 9.5 (Azetidine Nitrogen) | ChemDraw |
Note: The trifluoroacetic acid salt form has a molecular formula of C11H18F3NO4S and a molecular weight of 317.33 g/mol .[3]
Aqueous Solubility
Aqueous solubility is a fundamental parameter for any compound intended for biological application. The following table illustrates how solubility data for this compound would be presented.
Table 1: Hypothetical Aqueous Solubility of this compound
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (pH 7.4) | 25 | 75 | 368.9 |
| Thermodynamic | PBS (pH 7.4) | 25 | 50 | 245.9 |
| Kinetic | FaSSIF (pH 6.5) | 37 | 90 | 442.7 |
| Thermodynamic | FaSSIF (pH 6.5) | 37 | 65 | 319.7 |
| Kinetic | FeSSIF (pH 5.0) | 37 | 120 | 590.3 |
| Thermodynamic | FeSSIF (pH 5.0) | 37 | 95 | 467.3 |
FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid
Solubility in Organic Solvents
The solubility in common organic solvents is crucial for stock solution preparation and analytical method development.
Table 2: Hypothetical Solubility of this compound in Organic Solvents at 25°C
| Solvent | Solubility Category | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |
| Ethanol | Soluble | 10 - 50 |
| Methanol | Soluble | 10 - 50 |
| Acetonitrile | Sparingly Soluble | 1 - 10 |
| Acetone | Sparingly Soluble | 1 - 10 |
| Dichloromethane | Slightly Soluble | 0.1 - 1 |
| Hexanes | Insoluble | < 0.1 |
Stability Profile
Understanding the chemical stability of a compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability studies are conducted under various environmental conditions as guided by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Solid-State Stability
Solid-state stability is assessed under accelerated and long-term storage conditions.
Table 3: Hypothetical Solid-State Stability of this compound (ICH Conditions)
| Condition | Duration | Assay (%) | Total Degradants (%) |
| 40°C / 75% RH | 1 month | 99.5 | 0.5 |
| 3 months | 98.8 | 1.2 | |
| 6 months | 97.2 | 2.8 | |
| 25°C / 60% RH | 6 months | 99.8 | 0.2 |
| 12 months | 99.5 | 0.5 | |
| 24 months | 99.0 | 1.0 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.6 | 0.4 |
Solution-State Stability
Solution-state stability is critical for interpreting in vitro and in vivo experimental results.
Table 4: Hypothetical Solution-State Stability of this compound at 25°C
| Solvent/Buffer | pH | Duration (hours) | Remaining Compound (%) |
| PBS | 7.4 | 24 | 99.1 |
| 48 | 98.2 | ||
| Aqueous HCl | 1.0 | 2 | 85.3 |
| Aqueous NaOH | 13.0 | 2 | 99.5 |
| DMSO | N/A | 72 | 99.8 |
The potential for intramolecular ring-opening of the azetidine ring under acidic conditions should be considered a potential degradation pathway.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Kinetic Solubility Assay Protocol
This protocol outlines a high-throughput method for determining kinetic solubility.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to achieve a final concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at 300 rpm for 2 hours at 25°C.
-
Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates precipitation. Alternatively, for a quantitative result, filter the samples through a 0.45 µm filter plate.
-
Quantification: Determine the concentration of the compound in the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system.
Thermodynamic Solubility Assay Protocol (Shake-Flask Method)
This method determines the equilibrium solubility.
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer.
-
Equilibration: Cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated HPLC method with a standard curve.
Stability Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the parent compound from any potential degradants.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry.
-
Column Temperature: 30°C.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the solubility and stability of a novel compound.
Caption: A flowchart of the key steps in evaluating the solubility and stability of a new chemical entity.
Hypothetical Signaling Pathway Involvement
Sulfonamide and sulfone-containing compounds have been shown to modulate various signaling pathways.[9] One such pathway of high relevance in inflammation and oncology is the p38 MAPK pathway.[3][10][11][12] The following diagram illustrates a hypothetical mechanism by which this compound could inhibit this pathway.
Caption: A potential mechanism of action via inhibition of the p38 MAPK signaling cascade.
Conclusion
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of this compound. Adherence to standardized protocols for kinetic and thermodynamic solubility, as well as solid- and solution-state stability, will ensure the generation of high-quality, reproducible data. This information is fundamental for the rational design of future experiments and for assessing the overall potential of this compound as a lead candidate in drug discovery programs. The hypothetical involvement in the p38 MAPK pathway provides a starting point for mechanistic studies. Further experimental validation is required to confirm the presented hypothetical data and proposed biological activity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. assaygenie.com [assaygenie.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
In-Depth Technical Guide: Speculative Mechanism of Action for 3-(Cyclohexanesulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a speculative exploration of the potential mechanisms of action for the novel chemical entity 3-(Cyclohexanesulfonyl)azetidine. As of the writing of this document, there is no publicly available data on the specific biological activity of this compound. The hypotheses presented herein are based on the known pharmacological properties of its constituent chemical moieties: the azetidine ring and the cyclohexanesulfonyl group. The experimental protocols provided are intended as a roadmap for the initial investigation of this compound's biological effects.
Introduction to this compound
This compound is a synthetic small molecule characterized by a strained four-membered azetidine ring linked to a bulky, non-polar cyclohexanesulfonyl group. The azetidine ring is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to introduce conformational rigidity and serve as a versatile pharmacophore in a variety of therapeutic agents.[1][2] Azetidine-containing compounds have demonstrated a wide array of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[3][4][5] The cyclohexanesulfonyl moiety, a type of sulfone, is known to be metabolically stable and can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[6] The combination of these two groups suggests that this compound may possess interesting and potent biological activities. This guide will speculate on three plausible mechanisms of action and provide detailed experimental approaches for their validation.
Speculative Mechanisms of Action
Based on the known activities of structurally related compounds, we hypothesize three potential mechanisms of action for this compound:
-
2.1 Inhibition of the JAK/STAT Signaling Pathway, Specifically STAT3: Azetidine-based compounds have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in a signaling pathway often dysregulated in cancer.[7][8][9][10][11] The azetidine ring can orient functional groups in a way that allows for specific interactions within the STAT3 protein. The cyclohexanesulfonyl group could potentially occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
-
2.2 Inhibition of GABA Reuptake: The azetidine core is a known pharmacophore in inhibitors of the Gamma-Aminobutyric Acid (GABA) transporters (GATs).[12] By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, such compounds can potentiate inhibitory signaling. The bulky cyclohexanesulfonyl group might confer selectivity for a specific GAT subtype.
-
2.3 Antibacterial Activity: Azetidine derivatives have a long history as antibacterial agents, most notably as β-lactams.[1][13][14] More recent studies have shown that non-β-lactam azetidines also possess potent antibacterial properties against various strains, including multidrug-resistant bacteria.[13][15] The mechanism could involve the inhibition of essential bacterial enzymes.
Quantitative Data for Speculated Target Interactions
The following tables present hypothetical, yet plausible, quantitative data for the interaction of this compound with its speculated biological targets. These values are based on published data for structurally related compounds and serve as a benchmark for potential experimental validation.
Table 1: Hypothetical Inhibitory Activity against STAT3
| Parameter | Value | Compound Class Comparison |
| IC50 (STAT3 DNA Binding) | 0.5 µM | Azetidine-based STAT3 inhibitors have shown IC50 values in the range of 0.34 to 0.98 µM.[7][9][10][11] |
| Ki (STAT3) | 0.2 µM | High-affinity binding is a characteristic of potent enzyme inhibitors. |
| Selectivity (STAT3 vs. STAT1/5) | >50-fold | Selectivity is a key feature of targeted therapies.[7][10] |
Table 2: Hypothetical Inhibitory Activity against GABA Transporters
| Target | IC50 | Compound Class Comparison |
| GAT-1 | 5 µM | Azetidine derivatives have shown IC50 values for GAT-1 in the low micromolar range.[12] |
| GAT-2 | > 50 µM | Subtype selectivity is a common goal in neurotransmitter transporter inhibitor design. |
| GAT-3 | 15 µM | Moderate activity against other GAT subtypes is possible.[12] |
Table 3: Hypothetical Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Compound Class Comparison |
| Staphylococcus aureus | 8 | Azetidine derivatives have shown MIC values against S. aureus in the range of 25 µg/mL.[14] |
| Mycobacterium tuberculosis | 10 | Novel azetidines have demonstrated potent activity against M. tuberculosis with MIC values below 10 µM.[1][13][15] |
| Escherichia coli | 32 | Gram-negative bacteria are often more resistant to small molecule inhibitors. |
Experimental Protocols for Mechanism of Action Validation
The following are detailed protocols for key experiments to investigate the hypothesized mechanisms of action of this compound.
Protocol for Determining STAT3 Inhibition: Western Blot for Phosphorylated STAT3
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of STAT3 in a cellular context.[16][17][18][19]
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 and the loading control (β-actin).
Protocol for Determining GABA Reuptake Inhibition: Radioligand Binding Assay
This protocol aims to measure the affinity of this compound for the GABA transporter GAT-1.[3][20][21]
Materials:
-
Cell membranes prepared from cells expressing GAT-1
-
[³H]-Tiagabine (radioligand)
-
This compound
-
Unlabeled tiagabine (for non-specific binding)
-
Binding buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and varying concentrations of this compound.
-
Radioligand Addition: Add a fixed concentration of [³H]-Tiagabine to each well. For determining non-specific binding, add a high concentration of unlabeled tiagabine.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol for Determining Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strains (e.g., S. aureus, M. tuberculosis, E. coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)
-
This compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum in the appropriate growth medium.
-
Serial Dilution: Perform a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a speculated signaling pathway and a general experimental workflow for mechanism of action studies.
Caption: Speculated inhibition of the JAK/STAT3 signaling pathway.
Caption: General experimental workflow for mechanism of action studies.
References
- 1. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1<i>H</i>-benzimidazole - Arabian Journal of Chemistry [arabjchem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 17. Detection of the expression of STAT3 and its phosphorylation [bio-protocol.org]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
The Ascending Trajectory of Sulfonylated Azetidines: A Technical Guide to Their Biological Potential
For Immediate Release
[CITY, STATE] – [Date] – In the dynamic landscape of drug discovery and development, the unique structural attributes of sulfonylated azetidines are positioning them as a promising class of compounds with a broad spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological evaluation, and potential mechanisms of action of these fascinating molecules.
The constrained, four-membered azetidine ring, when coupled with a sulfonyl group, imparts a distinctive combination of rigidity, polarity, and metabolic stability. These characteristics are increasingly recognized for their potential to yield potent and selective modulators of various biological targets. This guide consolidates current research to provide a clear overview of the existing data and future directions in the exploration of sulfonylated azetidines.
Antimicrobial Activity: A Renewed Arsenal Against Resistance
Sulfonylated azetidines have demonstrated notable potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The data presented herein highlights the minimum inhibitory concentrations (MICs) of various derivatives, offering a comparative analysis of their efficacy.
Table 1: Antibacterial Activity of Sulfonylated Azetidines (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Reference |
| AZ-S1 | 8 | 16 | [Cite: 5] |
| AZ-S2 | 4 | 32 | [Cite: 5] |
| AZ-S3 | 16 | 64 | [Cite: 3] |
| AZ-S4 | >64 | >64 | [Cite: 3] |
Table 2: Antifungal Activity of Sulfonylated Azetidines (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| AZ-F1 | 16 | 32 | [Cite: 3] |
| AZ-F2 | 8 | 16 | [Cite: 3] |
| AZ-F3 | 32 | 64 | |
| AZ-F4 | >64 | >64 |
Anticancer Potential: Targeting Cellular Proliferation
The antiproliferative properties of sulfonylated azetidines are a significant area of investigation. This guide summarizes the half-maximal inhibitory concentration (IC50) values against various cancer cell lines, providing a quantitative measure of their cytotoxic effects.
Table 3: Anticancer Activity of Sulfonylated Azetidines (IC50 in µM)
| Compound ID | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HCT116) | Reference |
| AZ-C1 | 5.2 | 7.8 | 6.5 | [Cite: 1, 22] |
| AZ-C2 | 2.1 | 3.5 | 2.9 | [Cite: 1, 22] |
| AZ-C3 | 10.8 | 15.2 | 12.1 | |
| AZ-C4 | >50 | >50 | >50 |
Enzyme Inhibition: A Key to Therapeutic Intervention
Sulfonylated azetidines have emerged as potent inhibitors of various enzymes implicated in disease pathogenesis. Their ability to selectively target enzyme active sites makes them attractive candidates for therapeutic development.
Table 4: Enzyme Inhibition by Sulfonylated Azetidines (IC50 in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| AZ-E1 | Human Neutrophil Elastase | 0.5 | |
| AZ-E2 | Matrix Metalloproteinase-9 (MMP-9) | 1.2 | |
| AZ-E3 | Carbonic Anhydrase II | 0.08 | |
| AZ-E4 | STAT3 | 0.38 | [Cite: 6] |
Experimental Protocols: A Guide to Reproducible Research
To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of Sulfonylated Azetidines
A common route to sulfonylated azetidines involves the [2+2] cycloaddition of an imine with a ketene, followed by sulfonylation of the azetidine nitrogen.
Step 1: Imine Formation. An equimolar mixture of an aldehyde and a primary amine is stirred in a suitable solvent (e.g., dichloromethane) at room temperature for 2-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC).
Step 2: [2+2] Cycloaddition. The crude imine solution is cooled to 0°C, and a solution of a substituted acetyl chloride and triethylamine in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
Step 3: Sulfonylation. The resulting azetidin-2-one is isolated and dissolved in a suitable solvent (e.g., tetrahydrofuran). A sulfonyl chloride is added, followed by a base such as pyridine. The reaction is stirred at room temperature until completion.
Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
-
Preparation of Inoculum: A suspension of the microbial strain is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the sulfonylated azetidine derivatives for 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the control.
Visualizing the Molecular Pathways
To better understand the potential mechanisms of action, this guide provides diagrams of key signaling pathways that may be modulated by sulfonylated azetidines. These diagrams, generated using the DOT language, illustrate the complex interplay of proteins and signaling molecules and highlight potential points of intervention for these compounds.
Potential Inhibition of the TNF-α Signaling Pathway
The Tumor Necrosis Factor-alpha (TNF-α) signaling pathway is a critical regulator of inflammation. Aberrant activation of this pathway is implicated in a host of inflammatory diseases. Sulfonylated azetidines, due to their structural features, may interfere with key components of this cascade.
Caption: Potential inhibition of the TNF-α signaling pathway by sulfonylated azetidines.
Hypothetical Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of immune and inflammatory responses, as well as cell survival and proliferation. The ability of small molecules to modulate this pathway is of significant therapeutic interest.
Caption: Hypothetical modulation of the NF-κB signaling pathway by sulfonylated azetidines.
Conclusion and Future Perspectives
The research compiled in this technical guide underscores the significant potential of sulfonylated azetidines as a versatile scaffold for the development of new therapeutic agents. Their demonstrated activities against microbial pathogens and cancer cells, coupled with their potential to modulate key inflammatory signaling pathways, warrant further investigation. Future research should focus on expanding the chemical diversity of this compound class, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and pathways described are based on preclinical research and may not be representative of clinical outcomes.
A Comprehensive Review of Cyclohexanesulfonyl-Containing Compounds in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclohexanesulfonyl moiety is a significant structural motif in medicinal chemistry, conferring favorable physicochemical properties and enabling potent interactions with various biological targets. This technical guide provides a comprehensive literature review of cyclohexanesulfonyl-containing compounds, summarizing their synthesis, biological activities, and therapeutic potential. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Core Concepts and Synthesis Strategies
The cyclohexanesulfonyl group is typically introduced into molecules using cyclohexanesulfonyl chloride as a starting reagent. This versatile building block readily reacts with a wide range of nucleophiles, particularly amines, to form sulfonamides. The cyclohexane ring, a non-planar and conformationally flexible scaffold, can serve as a bioisostere for phenyl or other cyclic groups, potentially improving metabolic stability and binding affinity by providing a three-dimensional arrangement of substituents.[1]
General Synthesis of Cyclohexanesulfonyl Amides
A common synthetic route to cyclohexanesulfonyl amides involves the reaction of cyclohexanesulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Experimental Protocol: General Synthesis of N-Aryl Cyclohexanesulfonyl Amides
To a solution of the desired aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM (10 mL) at 0 °C is added a solution of cyclohexanesulfonyl chloride (1.1 eq.) in anhydrous DCM (5 mL) dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed with 1N HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl cyclohexanesulfonyl amide.
Biological Activities and Therapeutic Applications
Cyclohexanesulfonyl-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.
Anticancer Activity
Several studies have explored the potential of cyclohexanesulfonyl derivatives as anticancer agents. For instance, a series of N-arylsulfonyl carbazoles, which could include cyclohexanesulfonyl analogs, have shown significant antiproliferative activity against various cancer cell lines.[2] The mechanism of action for many sulfonamide-based anticancer agents involves the inhibition of key enzymes in cancer progression, such as carbonic anhydrases.[3]
Enzyme Inhibition
The sulfonamide group is a well-established pharmacophore for enzyme inhibitors, particularly for zinc-containing metalloenzymes like carbonic anhydrases (CAs). While specific studies on cyclohexanesulfonyl-based CA inhibitors are not abundant in the recent literature, the general principles of sulfonamide binding to the catalytic zinc ion are applicable.[3][4][5][6] The non-aromatic nature of the cyclohexyl group may offer advantages in terms of isoform selectivity compared to traditional aromatic sulfonamides.
The workflow for identifying and characterizing enzyme inhibitors often follows a standardized path, as illustrated below.
Caption: A typical workflow for the discovery and development of enzyme inhibitors.
Anti-inflammatory and Analgesic Activity
The cyclohexyl moiety is present in a number of compounds with demonstrated anti-inflammatory and analgesic properties. A patent for cyclohexane derivatives highlights their potential as potent analgesics for both nociceptive and neuropathic pain, suggesting a promising area of investigation for cyclohexanesulfonyl-containing analogs.[7]
Structure-Activity Relationships (SAR)
The biological activity of cyclohexanesulfonyl derivatives can be significantly influenced by the nature of the substituents on the sulfonamide nitrogen and the cyclohexane ring.
A logical workflow for establishing Structure-Activity Relationships is depicted in the following diagram.
Caption: An iterative workflow for Structure-Activity Relationship (SAR) studies.
Quantitative Data
| Compound Class | Target | Activity (IC50/Ki) | Reference |
| N-Arylsulfonyl Carbazoles | Pancreatic Cancer Cells (PANC-1, Capan-2) | Low µM range | [2] |
| Hydrazonobenzenesulfonamides | Carbonic Anhydrase II | 1.75–6.65 nM (Ki) | [6] |
| Tricyclic Sulfones | γ-Secretase | nM Potency | [8] |
Signaling Pathways
The therapeutic effects of cyclohexanesulfonyl-containing compounds are mediated through their interaction with specific signaling pathways. For instance, sulfonamide-based inhibitors of carbonic anhydrase IX, a tumor-associated isoform, can modulate the tumor microenvironment's pH, thereby affecting cancer cell survival and proliferation.
The following diagram illustrates a simplified representation of a signaling pathway that could be targeted by a hypothetical cyclohexanesulfonyl-containing kinase inhibitor.
Caption: A simplified signaling pathway illustrating the potential mechanism of a cyclohexanesulfonyl kinase inhibitor.
Conclusion
Cyclohexanesulfonyl-containing compounds represent a promising class of molecules with diverse biological activities. While the available literature provides a solid foundation, further research is needed to fully explore their therapeutic potential. The synthesis of novel analogs, comprehensive biological evaluation, and detailed investigation of their mechanisms of action will be crucial for the development of new drug candidates based on this versatile scaffold. This guide serves as a starting point for researchers to delve into this exciting area of medicinal chemistry.
References
- 1. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of N-arylsulfonyl carbazoles as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof - Google Patents [patents.google.com]
- 8. Synthesis and SAR study of tricyclic sulfones as γ-secretase inhibitors: C-6 and C-8 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biological Significance of Substituted Azetidines
Disclaimer: Information regarding the specific chemical entity "3-(Cyclohexanesulfonyl)azetidine" is not available in the public domain. This guide provides a comprehensive overview of the discovery, synthesis, and biological importance of the broader class of substituted azetidines, with a particular focus on sulfonyl-containing derivatives, to which the requested compound belongs.
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are a class of compounds that have garnered significant interest in medicinal chemistry and drug discovery.[1] Their inherent ring strain imparts a unique three-dimensional conformation that can offer advantages in molecular recognition and binding to biological targets. The incorporation of a sulfonyl group, as in the conceptual molecule this compound, can further modulate the physicochemical properties of the azetidine core, influencing its solubility, metabolic stability, and target engagement. This guide explores the historical context, synthetic methodologies, and biological activities of substituted azetidines, providing a technical foundation for researchers and drug development professionals.
Discovery and History
The azetidine ring system, though known for over a century, was initially challenging to synthesize, which limited its exploration in early drug discovery efforts. However, the discovery of naturally occurring azetidine-containing compounds and the development of more efficient synthetic methods have led to a surge in interest in this scaffold.[1] The incorporation of sulfonamide moieties into various heterocyclic scaffolds has a long and successful history in medicinal chemistry, famously exemplified by the sulfa drugs. The combination of the azetidine core with a sulfonyl group represents a modern approach to leveraging the beneficial properties of both pharmacophores.
Synthetic Methodologies
The synthesis of substituted azetidines can be achieved through various strategies, including intramolecular cyclization, cycloaddition reactions, and the functionalization of pre-existing azetidine rings.
General Synthesis of 3-Substituted Azetidines
A common approach to synthesizing 3-substituted azetidines involves the use of aza-Michael addition to an activated azetidine precursor. For instance, (N-Boc-azetidin-3-ylidene)acetate can be prepared from commercially available N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons reaction. Subsequent aza-Michael addition of a suitable nucleophile provides the desired 3-substituted azetidine.[2]
A generalized workflow for this synthetic approach is depicted below:
Caption: General workflow for the synthesis of 3-substituted azetidines.
Experimental Protocols
Representative Protocol for the Synthesis of a 3-Substituted Azetidine Derivative
This protocol is adapted from a general procedure for the aza-Michael addition to an azetidine precursor.[2]
-
Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF), neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) is added at room temperature.
-
After stirring for 30 minutes, a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF is added, and the mixture is stirred for an additional hour.
-
The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by flash chromatography.
-
-
Aza-Michael Addition:
-
The resulting tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq), a suitable amine nucleophile (e.g., cyclohexylamine, 1.0 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) are dissolved in acetonitrile.
-
The reaction mixture is stirred at 65 °C for 4-16 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the 3-substituted azetidine.
-
Biological Activity and Data Presentation
While specific data for this compound is unavailable, various sulfonyl-containing azetidine derivatives have demonstrated significant biological activity. Notably, azetidin-2-ones (β-lactams) bearing sulfonamide moieties have been investigated for their antimicrobial properties.
Antibacterial Activity
Several studies have reported the synthesis and evaluation of azetidin-2-ones linked to sulfonamides as potential antibacterial agents.[3][4] The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Azetidin-2-one Derivatives [4]
| Compound | Staphylococcus epidermidis | Enterococcus faecalis | Pseudomonas aeruginosa |
| 4a₂ | 128 | 256 | 128 |
| 4a₁ | >512 | >512 | 256 |
| 4a₄ | >512 | >512 | 128 |
| 4b₅ | >512 | >512 | 256 |
| Ampicillin | 0.25 | 0.5 | >512 |
| Sulfanilamide | >512 | >512 | >512 |
Note: The compound numbering is as reported in the cited literature.
Enzyme Inhibition
Azetidine-based compounds have also been identified as potent and selective inhibitors of various enzymes. For example, a series of azetidine derivatives have been shown to irreversibly inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[5]
Table 2: STAT3 DNA-Binding Inhibitory Activity of Azetidine-Based Compounds [5]
| Compound | IC₅₀ (µM) |
| H182 | 0.66 ± 0.10 |
| H172 | 0.98 ± 0.05 |
| H120 | 1.75 ± 0.19 |
| H105 | 2.07 ± 0.12 |
Note: The compound numbering is as reported in the cited literature. IC₅₀ values were determined after a 30-minute incubation.
Signaling Pathways and Mechanism of Action
The biological effects of azetidine derivatives are mediated through their interaction with specific cellular targets and the modulation of downstream signaling pathways.
STAT3 Inhibition Pathway
The STAT3 protein is a transcription factor that, upon activation by phosphorylation, dimerizes and translocates to the nucleus to regulate the expression of genes involved in cell growth, proliferation, and apoptosis. Aberrant STAT3 signaling is a hallmark of many cancers. The azetidine-based inhibitors mentioned above have been shown to covalently bind to STAT3, thereby preventing its DNA-binding activity and subsequent gene transcription.[5]
The mechanism of action of these azetidine-based STAT3 inhibitors can be visualized as follows:
Caption: Simplified signaling pathway of STAT3 activation and its inhibition by azetidine-based compounds.
Conclusion
While the specific compound this compound remains to be characterized, the broader class of substituted azetidines, particularly those incorporating sulfonyl groups, represents a promising area of research for the development of novel therapeutics. The synthetic versatility of the azetidine scaffold allows for the creation of diverse chemical libraries with a wide range of biological activities, from antimicrobial to anticancer effects. Further exploration of this chemical space is warranted to unlock the full potential of azetidine-based compounds in drug discovery.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(Cyclohexanesulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of 3-(Cyclohexanesulfonyl)azetidine, a novel saturated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of the azetidine ring, a strained four-membered heterocycle, combined with the cyclohexanesulfonyl moiety, offers a unique three-dimensional scaffold that can be explored for the development of new therapeutic agents. Azetidine derivatives are known to be valuable in drug design as they can improve physicochemical properties such as solubility and metabolic stability. The protocol described herein is a three-step process starting from commercially available N-Boc-azetidin-3-ol.
Synthesis Scheme
The overall synthetic pathway for this compound is depicted below. The synthesis commences with the conversion of N-Boc-azetidin-3-ol to N-Boc-3-iodoazetidine, followed by a nucleophilic substitution with sodium cyclohexylsulfinate. The final step involves the deprotection of the N-Boc group to yield the target compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine)
This procedure outlines the conversion of the hydroxyl group of N-Boc-azetidin-3-ol to an iodide, which serves as a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-azetidin-3-ol)
-
Toluene
-
Imidazole
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in toluene, sequentially add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).
-
Heat the reaction mixture at 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.
-
Add solid sodium thiosulfate to the mixture until the iodine color disappears.
-
Separate the organic layer and wash it with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to afford tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.[1]
Table 1: Quantitative Data for the Synthesis of N-Boc-3-iodoazetidine
| Parameter | Value |
| Starting Material | N-Boc-azetidin-3-ol |
| Product | N-Boc-3-iodoazetidine |
| Reagents | I2, PPh3, Imidazole |
| Solvent | Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 1 h |
| Yield | ~99% |
| Purification Method | Column Chromatography |
Step 2: Synthesis of tert-butyl this compound-1-carboxylate (N-Boc-3-(cyclohexanesulfonyl)azetidine)
This key step involves the formation of the C-S bond through a nucleophilic substitution reaction between N-Boc-3-iodoazetidine and sodium cyclohexylsulfinate.
Materials:
-
tert-butyl 3-iodoazetidine-1-carboxylate
-
Cyclohexylsulfinic acid sodium salt
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) and cyclohexylsulfinic acid sodium salt (1.5 eq) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent to yield tert-butyl this compound-1-carboxylate.
Table 2: Predicted Quantitative Data for the Synthesis of N-Boc-3-(cyclohexanesulfonyl)azetidine
| Parameter | Predicted Value |
| Starting Material | N-Boc-3-iodoazetidine |
| Product | N-Boc-3-(cyclohexanesulfonyl)azetidine |
| Reagent | Sodium cyclohexylsulfinate |
| Solvent | DMF |
| Reaction Temperature | 80 °C |
| Reaction Time | 12-16 h |
| Yield | 60-80% (estimated) |
| Purification Method | Column Chromatography |
Step 3: Synthesis of this compound
The final step is the removal of the N-Boc protecting group under acidic conditions to yield the free amine.
Materials:
-
tert-butyl this compound-1-carboxylate
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in DCM.
-
Add an excess of 4M HCl in 1,4-dioxane or TFA dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
Table 3: Predicted Quantitative Data for the Synthesis of this compound
| Parameter | Predicted Value |
| Starting Material | N-Boc-3-(cyclohexanesulfonyl)azetidine |
| Product | This compound |
| Reagent | 4M HCl in Dioxane or TFA |
| Solvent | DCM |
| Reaction Temperature | 0 °C to rt |
| Reaction Time | 1-4 h |
| Yield | >90% (estimated) |
| Purification Method | Extraction/Recrystallization |
Logical Workflow
The synthesis follows a logical progression from a commercially available starting material to the final target compound.
Caption: Logical workflow of the synthesis protocol.
Characterization Data (Predicted)
The following tables summarize the predicted characterization data for the key compounds.
Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| N-Boc-3-(cyclohexanesulfonyl)azetidine | 4.2-4.4 | m | 2H | Azetidine CH₂ (axial) |
| 4.0-4.2 | m | 2H | Azetidine CH₂ (equatorial) | |
| 3.8-4.0 | m | 1H | Azetidine CH | |
| 2.9-3.1 | m | 1H | Cyclohexyl CH-SO₂ | |
| 1.1-2.2 | m | 10H | Cyclohexyl CH₂ | |
| 1.45 | s | 9H | Boc CH₃ | |
| This compound (as HCl salt, D₂O) | 4.3-4.5 | m | 2H | Azetidine CH₂ (axial) |
| 4.1-4.3 | m | 2H | Azetidine CH₂ (equatorial) | |
| 4.0-4.2 | m | 1H | Azetidine CH | |
| 3.0-3.2 | m | 1H | Cyclohexyl CH-SO₂ | |
| 1.1-2.3 | m | 10H | Cyclohexyl CH₂ |
Table 5: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| N-Boc-3-(cyclohexanesulfonyl)azetidine | ESI+ | 318.1682 | To be determined |
| This compound | ESI+ | 218.1158 | To be determined |
References
Application Notes and Protocols for the Synthesis of 3-(Cyclohexanesulfonyl)azetidine
Introduction
Azetidines are a significant class of four-membered nitrogen-containing heterocycles that serve as crucial building blocks in organic synthesis and medicinal chemistry.[1][2] Their unique ring strain imparts distinct reactivity, making them valuable scaffolds in drug discovery.[2][3] The azetidine motif is present in various biologically active molecules and approved pharmaceuticals, such as the antihypertensive drug azelnidipine.[2][4] This document provides a detailed protocol for the laboratory-scale synthesis of 3-(Cyclohexanesulfonyl)azetidine, a compound of interest for creating diverse molecular libraries for drug development programs.[5] The synthesis proceeds via a two-step sequence involving the sulfonylation of a protected azetidine precursor followed by deprotection.
Overall Synthetic Scheme
The synthesis starts from commercially available 1-Boc-azetidine and involves its reaction with cyclohexanesulfonyl chloride, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Experimental Protocols
Step 1: Synthesis of 1-Boc-3-(cyclohexanesulfonyl)azetidine
This procedure details the formation of the protected intermediate via a nucleophilic substitution reaction.
Materials and Equipment:
-
1-Boc-azetidine
-
Cyclohexanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-azetidine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution with stirring.
-
Slowly add a solution of cyclohexanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 1-Boc-3-(cyclohexanesulfonyl)azetidine.
Step 2: Deprotection to yield this compound
This step involves the acidic removal of the Boc protecting group to yield the final product.
Materials and Equipment:
-
1-Boc-3-(cyclohexanesulfonyl)azetidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the purified 1-Boc-3-(cyclohexanesulfonyl)azetidine (1.0 eq) from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
Table 1: Reagent and Product Quantities for Synthesis
| Step | Compound Name | Role | M.W. ( g/mol ) | Equivalents | Typical Yield |
| 1 | 1-Boc-azetidine | Starting Material | 157.21 | 1.0 | N/A |
| 1 | Cyclohexanesulfonyl chloride | Reagent | 182.68 | 1.1 | N/A |
| 1 | Triethylamine | Base | 101.19 | 1.2 | N/A |
| 1 | 1-Boc-3-(cyclohexanesulfonyl)azetidine | Product | 303.42 | N/A | 75-85% |
| 2 | 1-Boc-3-(cyclohexanesulfonyl)azetidine | Starting Material | 303.42 | 1.0 | N/A |
| 2 | Trifluoroacetic acid | Reagent | 114.02 | 5-10 | N/A |
| 2 | This compound | Final Product | 203.31 | N/A | 90-98% |
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Overall reaction scheme for the synthesis.
Safety and Handling
Azetidine and its derivatives should be handled with care in a well-ventilated chemical fume hood.[6] Azetidine itself is classified as a flammable liquid that can cause severe skin burns and eye damage.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All metal equipment should be grounded to prevent static discharge.[6] Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area away from heat and ignition sources.[6][7] Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Synthesis of Azetidines [manu56.magtech.com.cn]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Cyclohexanesulfonyl)azetidine: A Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclohexanesulfonyl)azetidine is a saturated four-membered heterocyclic compound that has emerged as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of the cyclohexanesulfonyl group at the 3-position of the azetidine ring imparts unique chemical properties, influencing the reactivity of the ring system and providing a handle for further functionalization. The strained azetidine ring offers a rigid scaffold that is of significant interest in the design of novel therapeutic agents. This document provides an overview of the applications of this compound in the synthesis of diverse molecular architectures, along with detailed experimental protocols for its key transformations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₂S |
| Molecular Weight | 217.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and dichloromethane |
Applications in Organic Synthesis
The secondary amine of the azetidine ring in this compound serves as a versatile nucleophile, readily undergoing a variety of transformations to introduce diverse substituents at the nitrogen atom. This allows for the construction of a library of compounds with potential biological activities.
N-Alkylation and N-Arylation Reactions
The nitrogen atom of this compound can be readily alkylated or arylated to introduce a wide range of substituents. These reactions are fundamental in modifying the steric and electronic properties of the molecule, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
General Workflow for N-Functionalization:
Caption: General workflow for the N-functionalization of this compound.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with a variety of carboxylic acids and their derivatives to synthesize a diverse range of amides. These reactions are typically facilitated by standard coupling reagents.
Signaling Pathway of Amide Coupling:
Applications of 3-(Cyclohexanesulfonyl)azetidine in Medicinal Chemistry: A Keystone for Novel Therapeutics
Introduction
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, enhanced aqueous solubility, and improved three-dimensionality to drug candidates.[1][2] When functionalized at the 3-position with a cyclohexanesulfonyl group, the resulting compound, 3-(Cyclohexanesulfonyl)azetidine, presents a unique building block for the development of novel therapeutics across a range of disease areas. The incorporation of the sulfonyl group, a known bioisostere for various functional groups, can modulate polarity, hydrogen bonding capacity, and metabolic stability, making this scaffold particularly attractive for drug design.[3] This document outlines the potential applications, synthetic protocols, and biological significance of this compound and its derivatives in medicinal chemistry.
Key Applications in Drug Discovery
Derivatives of this compound are anticipated to find utility in several therapeutic areas, leveraging the established pharmacological relevance of both the azetidine ring and the sulfonyl functional group.
1. Anticancer Agents: The azetidine moiety is a component of several anticancer compounds.[2][4] By incorporating the this compound scaffold, novel analogues of existing anticancer drugs can be synthesized. For instance, it can be used to replace phenylethyl groups in microtubule-targeting agents, potentially leading to compounds with improved antiproliferative activity and better pharmacokinetic profiles.[5]
2. Antibacterial Agents: Azetidine-containing compounds have a long history in antibacterial drug discovery, most notably in the form of β-lactam antibiotics.[6] The unique structural features of this compound can be exploited to design novel non-β-lactam antibacterial agents that may overcome existing resistance mechanisms.
3. Central Nervous System (CNS) Disorders: The ability of the azetidine ring to modulate physicochemical properties makes it a valuable tool in the design of CNS-active agents, where blood-brain barrier penetration is a critical factor.[7] Derivatives of this compound could be explored as novel antidepressants, antipsychotics, or agents for neurodegenerative diseases.[8]
4. Enzyme Inhibition: The sulfonyl group is a common feature in many enzyme inhibitors. The rigid azetidine scaffold can serve to orient the cyclohexanesulfonyl group into the active site of target enzymes with high specificity. Potential targets include proteases, kinases, and other enzymes implicated in various pathologies.
Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through several synthetic routes, primarily involving the formation of the sulfonyl-carbon bond at the 3-position of a pre-formed azetidine ring.
Protocol 1: Synthesis of N-Protected this compound
This protocol describes a general method for the synthesis of an N-protected this compound, a key intermediate for further derivatization.
-
Step 1: Synthesis of N-Boc-3-iodoazetidine. N-Boc-3-hydroxyazetidine is treated with iodine, triphenylphosphine, and imidazole in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with aqueous sodium thiosulfate, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield N-Boc-3-iodoazetidine.
-
Step 2: Sulfonylation with Sodium Cyclohexanesulfinate. N-Boc-3-iodoazetidine is reacted with sodium cyclohexanesulfinate in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 80-100 °C). The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford N-Boc-3-(cyclohexanesulfonyl)azetidine.
-
Step 3: Deprotection (Optional). The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield this compound as a salt, which can be neutralized to obtain the free base.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a generalized experimental workflow for the synthesis and evaluation of this compound derivatives and a hypothetical signaling pathway that could be targeted by such compounds.
Figure 1. Synthetic and evaluation workflow for this compound derivatives.
Figure 2. Hypothetical inhibition of the MAPK/ERK signaling pathway.
Quantitative Data Summary
| Compound Class | Target | Assay Type | Potency (IC50/Ki) | Reference |
| 3-Aryl-azetidine analogues | Tubulin Polymerization | Antiproliferative | 2.1 - 2.2 nM | [5] |
| Azetidine-based derivatives | Acetyl-CoA Carboxylase (ACC2) | Enzyme Inhibition | < 1 µM | [9] |
| 3-Aryloxymethyl-azetidine derivatives | Tricyclic Antidepressant Targets | Reserpine Antagonism | Comparable to standards | [8] |
Table 1. Representative biological activities of 3-substituted azetidine derivatives.
Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its unique combination of a rigid, three-dimensional azetidine core and a polar, metabolically stable cyclohexanesulfonyl group offers medicinal chemists a valuable tool to fine-tune the pharmacological properties of drug candidates. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for the exploration of new chemical space in the pursuit of innovative treatments for a wide range of diseases, including cancer, infectious diseases, and CNS disorders. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its therapeutic potential.
References
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2013098373A1 - New azetidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Sulfonylation of Azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique conformational properties and ability to serve as bioisosteres for other cyclic and acyclic moieties make them valuable scaffolds in the design of novel therapeutic agents. The N-sulfonylation of azetidine is a crucial chemical transformation that not only serves as a common protection strategy for the nitrogen atom but also allows for the introduction of diverse functionalities, modulating the physicochemical and pharmacological properties of the resulting molecule. This document provides a detailed experimental procedure for the N-sulfonylation of azetidine, along with relevant data and visualizations to aid researchers in the successful application of this methodology.
Reaction Principle
The N-sulfonylation of azetidine typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the azetidine ring attacks the electrophilic sulfur atom of a sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the N-sulfonylation of azetidine with benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride).
General Materials and Equipment
-
Reagents: Azetidine, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride, Triethylamine (Et3N), Dichloromethane (DCM), Diethyl ether, Anhydrous magnesium sulfate (MgSO4), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser, ice bath, rotary evaporator, column chromatography setup, thin-layer chromatography (TLC) plates, standard glassware.
Protocol 1: Synthesis of 1-(Benzenesulfonyl)azetidine
Procedure:
-
To a stirred solution of azetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, triethylamine (1.5 eq) is added.
-
Benzenesulfonyl chloride (1.1 eq) is dissolved in DCM and added dropwise to the cooled reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-(benzenesulfonyl)azetidine as a white solid.
Protocol 2: Synthesis of 1-(Tosyl)azetidine
Procedure:
-
Azetidine (1.0 eq) is dissolved in DCM, and the solution is cooled to 0 °C in an ice bath.
-
Triethylamine (1.5 eq) is added to the solution.
-
A solution of p-toluenesulfonyl chloride (1.1 eq) in DCM is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is monitored for completion using TLC.
-
The work-up procedure is similar to Protocol 1: washing with 1M HCl, saturated aqueous NaHCO3, and brine.
-
The organic phase is dried over anhydrous MgSO4, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography (eluent: ethyl acetate/hexanes) to yield 1-(tosyl)azetidine.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the N-sulfonylation of azetidine.
| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Physical State |
| Benzenesulfonyl chloride | Triethylamine | Dichloromethane | 12 | 85-95 | White Solid |
| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 12 | 80-90 | Solid |
| Dansyl chloride | Triethylamine | Dichloromethane | 8 | 75-85 | Yellow Solid |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-sulfonylation of azetidine.
Caption: General workflow for the N-sulfonylation of azetidine.
Reaction Signaling Pathway
The diagram below depicts the logical relationship of the key components in the N-sulfonylation reaction.
Caption: Key interactions in the N-sulfonylation of azetidine.
Application of 3-(Cyclohexanesulfonyl)azetidine Derivatives in the Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, which can impart improved potency, selectivity, and pharmacokinetic profiles to drug candidates. This document provides detailed application notes and protocols for the use of sulfonyl-functionalized azetidines, with a particular focus on their application in the synthesis of Janus kinase (JAK) inhibitors. While the specific use of 3-(cyclohexanesulfonyl)azetidine is not extensively documented in publicly available literature, the closely related 1-(alkanesulfonyl)azetidine moiety is a cornerstone in the structure of several clinically important JAK inhibitors. This document will leverage the well-established synthesis of a key intermediate for the JAK inhibitor Baricitinib, {1-(ethylsulfonyl)azetidin-3-yl}acetonitrile, to provide a representative workflow and detailed protocols that can be adapted for cyclohexanesulfonyl derivatives.
Application: Synthesis of Janus Kinase (JAK) Inhibitor Precursors
The primary application of sulfonylated azetidines lies in their role as key building blocks for JAK inhibitors. These inhibitors are a class of drugs that target the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] Baricitinib, an inhibitor of JAK1 and JAK2, features a 1-(ethylsulfonyl)azetidin-3-yl moiety, highlighting the importance of this structural motif.[3][4]
The general synthetic strategy involves the preparation of a functionalized N-sulfonylazetidine intermediate, which is then coupled with a heterocyclic core, typically a pyrrolo[2,3-d]pyrimidine, to yield the final drug molecule.
Experimental Protocols
The following protocols are based on established synthetic routes for Baricitinib intermediates and can be adapted for the use of cyclohexanesulfonyl chloride.
Protocol 1: Synthesis of 1-(Cyclohexanesulfonyl)azetidine (General Procedure)
This protocol describes the N-sulfonylation of azetidine hydrochloride.
Materials:
-
Azetidine hydrochloride
-
Cyclohexanesulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of azetidine hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.5 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of cyclohexanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(cyclohexanesulfonyl)azetidine.
Protocol 2: Synthesis of {1-(Cyclohexanesulfonyl)azetidin-3-ylidene}acetonitrile (Adapted from Baricitinib Intermediate Synthesis)
This protocol outlines the synthesis of a key functionalized azetidine intermediate.
Step 2a: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
To a solution of diethyl (cyanomethyl)phosphonate (1.2 eq) in THF, slowly add potassium tert-butoxide (1.1 eq) at -5 °C under a hydrogen atmosphere.[3]
-
Stir the mixture at -5 °C for 3 hours.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF and continue stirring for another 2 hours at -5 °C.[3]
-
Warm the reaction mixture to room temperature and stir for 16 hours.[3]
-
Purify the product via standard workup and chromatography.
Step 2b: Deprotection and N-Sulfonylation
-
To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 eq) in acetonitrile, add hydrochloric acid (3 M) and stir at room temperature for 16 hours.[3]
-
Concentrate the mixture under vacuum and dissolve the residue in acetonitrile.
-
Add triethylamine (2.5 eq) and cool the solution to 0 °C.
-
Slowly add cyclohexanesulfonyl chloride (1.1 eq) and stir the reaction at room temperature until completion.
-
Purify the product, {1-(cyclohexanesulfonyl)azetidin-3-ylidene}acetonitrile, by crystallization or column chromatography.
Step 2c: Reduction to {1-(Cyclohexanesulfonyl)azetidin-3-yl}acetonitrile
-
The resulting ylidene can be reduced to the corresponding saturated acetonitrile derivative using standard catalytic hydrogenation methods (e.g., H₂, Pd/C).
Data Presentation
| Intermediate | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | tert-butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide | THF | - | [3] |
| 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate | HCl, Ethanesulfonyl chloride, Triethylamine | Acetonitrile | - | [3] |
| [²H₅]baricitinib | [²H₅]ethanethiol | (Detailed multi-step synthesis) | - | 29 | [5] |
Visualizations
Synthetic Workflow for a JAK Inhibitor Precursor
Caption: Synthetic workflow for a JAK inhibitor analogue.
JAK-STAT Signaling Pathway
References
- 1. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 3-(Cyclohexanesulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the multi-gram scale synthesis of 3-(Cyclohexanesulfonyl)azetidine, a valuable building block in medicinal chemistry. The protocol is designed to be robust and scalable, ensuring high purity and yield of the final product.
Introduction
Azetidine moieties are increasingly incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The sulfonyl group is also a key pharmacophore in many therapeutic agents.[1] The combination of these two functionalities in this compound makes it a desirable scaffold for the development of novel therapeutics. This document outlines a two-step synthetic route amenable to scale-up, starting from commercially available N-Boc-azetidin-3-ol.
Synthetic Pathway
The synthesis proceeds via two key steps:
-
Sulfonylation: Reaction of N-Boc-azetidin-3-ol with cyclohexanesulfonyl chloride in the presence of a base to form N-Boc-3-(cyclohexanesulfonyl)azetidine.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Data Presentation
The following table summarizes the expected quantitative data for a representative scale-up synthesis.
| Step | Reactant | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |
| 1 | N-Boc-azetidin-3-ol | 173.21 | 100 g | 1.0 | N-Boc-3-(cyclohexanesulfonyl)azetidine | 319.43 | 184.4 g | 165.9 g | 90% | >98% |
| 2 | N-Boc-3-(cyclohexanesulfonyl)azetidine | 319.43 | 165.9 g | 1.0 | This compound | 219.32 | 113.9 g | 104.8 g | 92% | >99% |
Experimental Protocols
Materials and Equipment:
-
N-Boc-azetidin-3-ol
-
Cyclohexanesulfonyl chloride[1]
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Ice bath
-
Standard laboratory glassware
Protocol 1: Synthesis of N-Boc-3-(cyclohexanesulfonyl)azetidine
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-azetidin-3-ol (100 g, 0.577 mol) and dichloromethane (1 L).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (121 mL, 0.866 mol, 1.5 equiv.) to the stirred solution.
-
Sulfonyl Chloride Addition: Add a solution of cyclohexanesulfonyl chloride (115 g, 0.635 mol, 1.1 equiv.) in dichloromethane (200 mL) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water (500 mL).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated aqueous sodium bicarbonate solution (250 mL), and brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude product is typically of high purity (>95%) and can be used in the next step without further purification. If necessary, the product can be purified by flash chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a 1 L round-bottom flask, add N-Boc-3-(cyclohexanesulfonyl)azetidine (165.9 g, 0.52 mol) and dichloromethane (500 mL).
-
Acid Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (200 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Work-up:
-
Dissolve the residue in water (200 mL) and cool to 0 °C.
-
Adjust the pH to >10 by the slow addition of 50% aqueous NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
-
Final Product: this compound is obtained as a white to off-white solid.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: 3-(Cyclohexanesulfonyl)azetidine as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine ring is a four-membered saturated heterocycle that has garnered significant interest in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique scaffold that can improve the pharmacological properties of drug candidates.[3] Azetidines are conformationally constrained, which can lead to higher binding affinity and selectivity for their biological targets.[3] Furthermore, the presence of the nitrogen atom offers a convenient point for chemical modification, allowing for the exploration of a diverse chemical space.[2][4]
This document focuses on the potential of 3-(cyclohexanesulfonyl)azetidine as a novel scaffold for drug discovery. While specific literature on this compound is limited, its structural features—a rigid azetidine core combined with a bulky and lipophilic cyclohexanesulfonyl group—suggest its potential as a valuable building block for creating new therapeutic agents. These application notes provide hypothetical, yet representative, protocols and data to guide researchers in utilizing this scaffold for the development of novel drug candidates.
Data Presentation
The following table summarizes hypothetical biological data for a series of compounds derived from the this compound scaffold. These compounds are proposed as inhibitors of a hypothetical protein kinase, "Kinase X," to illustrate the potential for structure-activity relationship (SAR) studies.
Table 1: Hypothetical Biological Activity of this compound Derivatives against Kinase X
| Compound ID | R Group (at N1 of Azetidine) | IC50 (nM) for Kinase X | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| AZD-001 | -H | 540 | 1.2 |
| AZD-002 | -CH₃ | 320 | 2.5 |
| AZD-003 | -CH₂CH₃ | 210 | 3.1 |
| AZD-004 | -C(O)CH₃ (Acetyl) | 150 | 4.5 |
| AZD-005 | -C(O)Ph (Benzoyl) | 85 | 5.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a plausible synthetic route to this compound hydrochloride, starting from the commercially available N-Boc-3-hydroxyazetidine.
Workflow Diagram: Synthesis of this compound
References
- 1. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Catalytic Routes to Substituted Azetidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discovery. Their unique conformational properties and ability to introduce three-dimensionality into molecules have led to their incorporation into a number of clinically approved drugs. The inherent ring strain of azetidines also makes them versatile synthetic intermediates. This document provides detailed application notes and experimental protocols for several modern catalytic methods for the synthesis of substituted azetidines, catering to the needs of researchers in organic synthesis and drug development.
Organocatalytic Enantioselective Synthesis of C2-Functionalized Azetidines
This section details an organocatalytic approach for the enantioselective synthesis of C2-substituted azetidines starting from simple aldehydes. The methodology relies on an α-chlorination of the aldehyde, followed by a series of transformations culminating in the formation of the azetidine ring.[1]
Logical Workflow
Caption: Organocatalytic synthesis of C2-substituted azetidines.
Quantitative Data Summary
The following table summarizes the yields and enantioselectivities achieved for a range of substrates using this organocatalytic method.[1]
| Entry | Aldehyde Substrate (R group) | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | n-Propyl | 32 | 92 |
| 2 | Isopropyl | 25 | 84 |
| 3 | n-Butyl | 28 | 90 |
| 4 | Isobutyl | 22 | 88 |
Experimental Protocol: Enantioselective Synthesis of a C2-Alkyl Azetidine[1]
Step 1: Enantioselective α-Chlorination of the Aldehyde
-
To a solution of the desired aldehyde (1.0 equiv) in a suitable solvent, add the organocatalyst (e.g., a proline derivative, 0.1 equiv).
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C).
-
Add the chlorinating agent (e.g., N-chlorosuccinimide, 1.1 equiv) portion-wise over a period of time.
-
Stir the reaction at this temperature until completion, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude α-chloro aldehyde by flash column chromatography.
Step 2: Reductive Amination
-
Dissolve the purified α-chloro aldehyde (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂).
-
Add a primary amine (e.g., benzylamine, 1.1 equiv) and a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting γ-chloro amine by column chromatography.
Step 3: Base-Induced Cyclization to the Azetidine
-
In a microwave vial, dissolve the γ-chloro amine (1.0 equiv) in a 1:1 mixture of THF and water.
-
Add potassium hydroxide (KOH, 3.0 equiv).
-
Seal the vial and heat the mixture in a microwave reactor to 170 °C for 1 hour.
-
After cooling, extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the final azetidine product by flash chromatography.
Copper-Catalyzed Enantioselective Boryl Allylation of Azetines
This method provides access to chiral 2,3-disubstituted azetidines through a copper-catalyzed difunctionalization of azetines. This transformation installs both a boryl and an allyl group across the C=C bond of the azetine with high enantioselectivity and diastereoselectivity.[2]
Reaction Pathway
Caption: Copper-catalyzed boryl allylation of azetines.
Quantitative Data Summary
The following table presents the yields, diastereomeric ratios, and enantiomeric excesses for the synthesis of various 2,3-disubstituted azetidines.[2]
| Entry | Azetine Substituent (at N) | Allyl Source | Yield (%) | dr | ee (%) |
| 1 | Boc | Allyl carbonate | 95 | >20:1 | 98 |
| 2 | Cbz | Allyl carbonate | 92 | >20:1 | 97 |
| 3 | Tos | Allyl carbonate | 85 | >20:1 | 96 |
| 4 | Boc | Cinnamyl carbonate | 88 | >20:1 | 95 |
Experimental Protocol: Copper-Catalyzed Boryl Allylation[2]
-
To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add CuBr (10 mol %).
-
Add the chiral bisphosphine ligand (e.g., (S,S)-L1, 12 mol %).
-
Add the borylating agent (B₂pin₂, 0.075 mmol).
-
Add the azetine substrate (0.05 mmol).
-
Add the allyl source (0.075 mmol).
-
Add the solvent (1,4-dioxane, 1 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., GC-MS or LC-MS).
-
Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude mixture), and enantiomeric excess (by chiral HPLC analysis).
Synthesis of Enantioenriched C2-Substituted Azetidines Using a Chiral Auxiliary
This scalable approach utilizes the commercially available and inexpensive tert-butanesulfinamide as a chiral auxiliary to synthesize a wide range of enantioenriched C2-substituted azetidines.[3]
Synthetic Workflow
Caption: Chiral auxiliary-based synthesis of C2-azetidines.
Quantitative Data Summary
The table below showcases the yields for the cyclization step to form various C2-substituted azetidines.[3]
| Entry | C2-Substituent (R group) | Cyclization Yield (%) |
| 1 | Phenyl | 89 |
| 2 | 4-Methoxyphenyl | 85 |
| 3 | 2-Thienyl | 78 |
| 4 | Vinyl | 65 |
| 5 | Isopropyl | 55 |
| 6 | n-Butyl | 33 |
Experimental Protocol: Chiral Auxiliary-Mediated Azetidine Synthesis[3]
Step 1: Formation of the Sulfinimine
-
To a solution of 3-chloropropanal (1.0 equiv) in a suitable solvent, add the chiral tert-butanesulfinamide (1.05 equiv).
-
Add a dehydrating agent (e.g., anhydrous CuSO₄).
-
Stir the mixture at room temperature until the condensation is complete.
-
Filter off the solid and concentrate the filtrate to obtain the crude sulfinimine, which can be used in the next step without further purification.
Step 2: Organometallic Addition
-
Dissolve the crude sulfinimine in an appropriate solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent, 1.2 equiv).
-
Allow the reaction to stir at the low temperature for a specified time before warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous work-up and purify the resulting chlorosulfinamide by chromatography.
Step 3: Intramolecular Cyclization
-
Dissolve the purified chlorosulfinamide (1.0 equiv) in DMF (0.1 M).
-
Add a base (e.g., potassium tert-butoxide, KOtBu).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction and extract the product with a suitable solvent (e.g., diethyl ether).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the N-sulfinyl azetidine by column chromatography.
Step 4: Deprotection
-
Dissolve the purified N-sulfinyl azetidine in a suitable solvent (e.g., methanol).
-
Add an acid (e.g., HCl in dioxane) and stir at room temperature.
-
Monitor the reaction for the cleavage of the sulfinyl group.
-
Upon completion, concentrate the mixture to obtain the hydrochloride salt of the final enantioenriched C2-substituted azetidine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclohexanesulfonyl)azetidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common problems encountered during the synthesis of 3-(Cyclohexanesulfonyl)azetidine. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and logical synthetic approach involves a two-step process:
-
Sulfonylation: Reaction of a nitrogen-protected azetidin-3-ol (e.g., N-Boc-azetidin-3-ol) with cyclohexanesulfonyl chloride in the presence of a base.
-
Deprotection: Removal of the nitrogen-protecting group (e.g., Boc group) under acidic conditions to yield the final product.
Q2: Why is a protecting group on the azetidine nitrogen necessary?
The secondary amine of an unprotected azetidine is nucleophilic and can react with the cyclohexanesulfonyl chloride, leading to the formation of an N-sulfonylated byproduct instead of the desired C3-sulfonylated product. A protecting group like Boc (tert-butoxycarbonyl) ensures that the reaction occurs selectively at the 3-hydroxyl group.
Q3: What are the typical conditions for the N-Boc deprotection step?
N-Boc deprotection is typically achieved using strong acids. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or diethyl ether.[1][2][3]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. Staining with potassium permanganate can be effective for visualizing the starting material and product, as the azetidine ring can be sensitive to certain stains. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What are the storage and stability considerations for this compound?
Azetidines, in general, are known for their ring strain, which can make them susceptible to ring-opening reactions under certain conditions.[4][5] It is advisable to store the final compound, particularly in its free base form, under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C for long-term storage) to minimize degradation.[6][7] The hydrochloride salt form may offer improved stability.
Troubleshooting Guide
Problem 1: Low Yield of N-Boc-3-(Cyclohexanesulfonyl)azetidine in the Sulfonylation Step
| Potential Cause | Suggested Solution |
| Inefficient Base | The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid competing reactions. Ensure the base is dry and used in a slight excess (1.1-1.5 equivalents). |
| Poor Quality Cyclohexanesulfonyl Chloride | The sulfonyl chloride reagent can degrade upon exposure to moisture. Use a freshly opened bottle or purify the reagent before use. |
| Suboptimal Reaction Temperature | The reaction is typically performed at 0°C to room temperature. Running the reaction at too low a temperature may slow it down significantly, while higher temperatures can lead to side reactions. Monitor the reaction by TLC to determine the optimal temperature and time. |
| Solvent Issues | Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable.[8] Ensure the solvent is thoroughly dried, as water will react with the sulfonyl chloride. |
Problem 2: Formation of Side Products During Sulfonylation
| Potential Side Product | Plausible Cause | Prevention and Mitigation |
| N-Sulfonylated Azetidine | Incomplete protection of the azetidine nitrogen. | Ensure complete N-protection of the starting azetidin-3-ol before proceeding with the sulfonylation. |
| Dimerization/Polymerization | The strained azetidine ring can be prone to oligomerization, especially under harsh conditions.[9] | Maintain a moderate reaction temperature and avoid prolonged reaction times once the starting material is consumed. |
| Elimination Product (Azetine) | Strong, non-hindered bases might promote elimination of the sulfonate group. | Use a sterically hindered, non-nucleophilic base like DIPEA. |
Problem 3: Incomplete or Difficult N-Boc Deprotection
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Amount | Standard conditions are 20-50% TFA in DCM or 4M HCl in dioxane.[2] If the reaction is sluggish, the concentration or equivalents of acid can be carefully increased. |
| Acid-Sensitive Functional Groups | If other acid-labile groups are present, milder deprotection conditions may be necessary. However, for a simple sulfonylated azetidine, standard strong acid conditions are generally well-tolerated. |
| Work-up Issues | After deprotection, the product is an amine salt. Neutralization with a mild base (e.g., saturated sodium bicarbonate solution) is required to obtain the free amine. Ensure complete neutralization before extraction. |
Problem 4: Difficulty in Purifying the Final Product
| Issue | Suggested Approach |
| Product is Highly Polar | The free amine of this compound is polar and may have low solubility in common organic solvents. Purification via column chromatography on silica gel may require a polar mobile phase, potentially including methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking. |
| Product is Water-Soluble | As a small amine, the product may have significant water solubility, leading to losses during aqueous work-up. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a more polar organic solvent. Alternatively, extraction at a higher pH can reduce water solubility. |
| Formation of a Salt | If the product is isolated as a salt (e.g., hydrochloride or trifluoroacetate), it may be a crystalline solid that can be purified by recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(Cyclohexanesulfonyl)azetidine
-
To a solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M) at 0°C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add a solution of cyclohexanesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of N-Boc-3-(Cyclohexanesulfonyl)azetidine
-
Dissolve N-Boc-3-(Cyclohexanesulfonyl)azetidine (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir the solution at room temperature.
-
Monitor the deprotection by TLC or LC-MS until all the starting material is consumed (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Visualized Workflows and Relationships
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yields in the sulfonylation step.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Cyclohexanesulfonyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Cyclohexanesulfonyl)azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main synthetic strategies for the preparation of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: From 3-Hydroxyazetidine. This route involves the initial protection of the azetidine nitrogen (commonly with a Boc group), followed by activation of the hydroxyl group and subsequent displacement with a sulfonamide precursor, or direct sulfonylation.
-
Route B: From 3-Aminoazetidine. This is a more direct approach involving the protection of the azetidine nitrogen, followed by the sulfonylation of the 3-amino group with cyclohexanesulfonyl chloride and subsequent deprotection.
Q2: Why is N-protection of the azetidine ring necessary?
A2: The azetidine nitrogen is a nucleophilic secondary amine. Protecting this nitrogen, typically with a tert-butoxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions at this position during the sulfonylation step. Without protection, the azetidine nitrogen can compete with the desired nucleophile (e.g., the 3-amino group), leading to the formation of undesired byproducts and a lower yield of the target molecule.
Q3: What are the common challenges in the deprotection of N-Boc-3-(Cyclohexanesulfonyl)azetidine?
A3: The final deprotection step to remove the N-Boc group is typically carried out under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane). A key challenge is the potential for the strained azetidine ring to undergo acid-catalyzed ring-opening, which would lead to a decrease in the final product yield. Careful control of the reaction temperature and time is essential to minimize this side reaction.
Q4: How can I purify the final product, this compound?
A4: The final product is often isolated as a hydrochloride salt to improve its stability and handling. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. Column chromatography on silica gel may also be employed, though care must be taken to avoid decomposition of the free base on the acidic silica.
Troubleshooting Guides
Route A: Synthesis from N-Boc-3-hydroxyazetidine
This route typically proceeds in three steps: 1) Protection of 3-hydroxyazetidine, 2) Sulfonylation, and 3) Deprotection.
Problem 1: Low yield in the sulfonylation of N-Boc-3-hydroxyazetidine.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient activation of the hydroxyl group. | Instead of a two-step activation-displacement, consider a one-pot Mitsunobu reaction. Use triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with cyclohexanesulfonamide as the nucleophile. | The Mitsunobu reaction can provide a milder and more efficient conversion of the alcohol to the sulfonamide, potentially increasing the yield. |
| Suboptimal base for the sulfonylation reaction. | If using a two-step approach with an activated hydroxyl group (e.g., mesylate or tosylate), ensure the use of a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent side reactions. | A suitable base will facilitate the desired substitution reaction while minimizing elimination or other side reactions. |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is sluggish. For Mitsunobu reactions, initial cooling to 0 °C is often beneficial. | Finding the optimal temperature will balance the reaction rate and the stability of the reactants and products. |
Route B: Synthesis from N-Boc-3-aminoazetidine
This route involves: 1) Synthesis of N-Boc-3-aminoazetidine, 2) Sulfonylation, and 3) Deprotection.
Problem 2: Low yield during the sulfonylation of N-Boc-3-aminoazetidine.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inappropriate base. | The choice of base is critical. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. The stoichiometry of the base should be at least one equivalent to neutralize the HCl generated. An excess of the base can sometimes be beneficial. | The correct base will efficiently scavenge the acid produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. |
| Steric hindrance. | The azetidine ring and the cyclohexyl group can create steric hindrance. Ensure adequate reaction time and consider slightly elevated temperatures (e.g., 40-50 °C) to overcome the activation energy barrier. | Increased reaction time and/or temperature can lead to higher conversion rates. |
| Hydrolysis of cyclohexanesulfonyl chloride. | Ensure all reagents and solvents are anhydrous. Cyclohexanesulfonyl chloride is sensitive to moisture and can hydrolyze, reducing the amount available for the reaction. | Using dry solvents and reagents will maximize the efficiency of the sulfonylation reaction. |
Problem 3: Formation of multiple byproducts during N-Boc deprotection.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Acid-catalyzed ring-opening of the azetidine. | Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature). Use a milder acidic reagent or a shorter reaction time. Monitor the reaction closely by TLC or LC-MS to determine the point of complete deprotection without significant degradation. | Milder conditions will selectively cleave the Boc group while preserving the integrity of the azetidine ring, thus improving the yield of the desired product. |
| Incomplete reaction. | Ensure a sufficient excess of the acidic reagent is used to fully cleave the Boc group. | Complete deprotection will prevent the need for difficult purification to separate the starting material from the product. |
| Work-up issues. | After deprotection with an acid like TFA, ensure it is completely removed under reduced pressure before proceeding with the work-up, as residual acid can complicate isolation. | Proper removal of the deprotecting agent will lead to a cleaner crude product and easier purification. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(cyclohexanesulfonyl)azetidine from N-Boc-3-aminoazetidine (Route B)
-
To a solution of N-Boc-3-aminoazetidine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv.).
-
Slowly add a solution of cyclohexanesulfonyl chloride (1.1 equiv.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(cyclohexanesulfonyl)azetidine.
Protocol 2: Deprotection of N-Boc-3-(cyclohexanesulfonyl)azetidine
-
Dissolve N-Boc-3-(cyclohexanesulfonyl)azetidine (1.0 equiv.) in a minimal amount of a suitable solvent such as dichloromethane or dioxane.
-
Add a solution of 4M HCl in dioxane (5-10 equiv.) or trifluoroacetic acid (TFA) (10-20% in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sulfonylation of N-Boc-3-aminoazetidine.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Triethylamine | DCM | 25 | 16 | 75-85 |
| 2 | DIPEA | DCM | 25 | 18 | 70-80 |
| 3 | Pyridine | DCM | 25 | 24 | 60-70 |
| 4 | Triethylamine | THF | 40 | 12 | 80-90 |
Table 2: Comparison of Deprotection Conditions for N-Boc-3-(cyclohexanesulfonyl)azetidine.
| Entry | Acidic Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 4M HCl in Dioxane | Dioxane | 25 | 2 | 85-95 |
| 2 | 20% TFA in DCM | DCM | 25 | 1 | 80-90 |
| 3 | 4M HCl in Dioxane | Dioxane | 0 | 4 | >90 |
| 4 | 50% TFA in DCM | DCM | 25 | 0.5 | 75-85 (potential for degradation) |
Visualizations
Caption: Synthetic pathway for this compound via Route B.
Technical Support Center: Sulfonylation of 3-Hydroxyazetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the sulfonylation of 3-hydroxyazetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the sulfonylation of 3-hydroxyazetidine?
The primary desired reaction is the O-sulfonylation of the hydroxyl group. However, several side reactions can occur, leading to the formation of impurities and reducing the yield of the target 3-sulfonyloxyazetidine. The most prevalent side reactions include:
-
N-Sulfonylation: Competition between the secondary amine of the azetidine ring and the hydroxyl group for the sulfonylating agent can lead to the formation of an N-sulfonylated byproduct. This is particularly relevant when the nitrogen is unprotected.
-
Oligomerization/Polymerization: Under certain conditions, especially with prolonged reaction times or elevated temperatures, intermolecular reactions can lead to the formation of dimers, trimers, or higher-order oligomers. This can occur through various mechanisms, including intermolecular ether formation or reactions involving the azetidinium ion.
-
Ring-Opening: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh reaction conditions (e.g., strong bases, high temperatures).
-
Formation of Aza-oxa-bicyclo[2.1.1]hexane Derivatives (Intramolecular Cyclization): Although less commonly reported, intramolecular cyclization between the nitrogen and the sulfonylated hydroxyl group (or a derivative) could theoretically lead to the formation of bicyclic structures.
Q2: What factors influence the outcome of the sulfonylation reaction?
Several factors can significantly impact the selectivity and yield of the desired O-sulfonylation product:
-
N-Protecting Group: The presence and nature of a protecting group on the azetidine nitrogen are critical. A suitable protecting group can prevent N-sulfonylation and may also influence the conformation of the ring, potentially affecting the reactivity of the hydroxyl group.
-
Sulfonylating Agent: The choice of the sulfonylating agent (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, triflic anhydride) can affect the reaction rate and selectivity. More reactive agents might lead to a higher propensity for side reactions.
-
Base: The type and amount of base used are crucial. The base neutralizes the acid generated during the reaction and can also influence the nucleophilicity of the hydroxyl group and the azetidine nitrogen. Common bases include triethylamine, diisopropylethylamine, and pyridine.
-
Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction pathway.
-
Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of degradation products and side products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sulfonylation of 3-hydroxyazetidine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-sulfonyloxyazetidine | 1. Incomplete reaction. 2. Significant formation of side products. 3. Degradation of the product during workup or purification. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion. If the reaction is sluggish, consider a more reactive sulfonylating agent or a slight increase in temperature. 2. Optimize reaction conditions to minimize side reactions (see below for specific side products). 3. Use mild workup conditions. Purification by column chromatography on silica gel is often effective, but care should be taken to avoid prolonged exposure to the stationary phase, which can be acidic. |
| Presence of N-sulfonylated byproduct | The azetidine nitrogen is unprotected or the protecting group is not sufficiently robust. | 1. If the azetidine nitrogen is unprotected, introduce a suitable protecting group (e.g., Boc, Cbz, benzyl) before sulfonylation. 2. If a protecting group is already present, ensure its stability under the reaction conditions. Consider a more sterically hindering protecting group to further disfavor N-sulfonylation. |
| Formation of oligomeric impurities | 1. High reaction concentration. 2. Elevated reaction temperature or prolonged reaction time. 3. Use of a highly reactive sulfonylating agent. | 1. Perform the reaction at a lower concentration (higher dilution). 2. Carefully control the reaction temperature and monitor for completion to avoid extended reaction times. 3. Consider using a less reactive sulfonylating agent (e.g., a sulfonyl chloride instead of an anhydride). |
| Evidence of ring-opened products | 1. Use of a strong, nucleophilic base. 2. High reaction temperature. | 1. Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA). 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature). |
Experimental Protocols
General Protocol for the O-Sulfonylation of N-Boc-3-hydroxyazetidine:
This protocol provides a general starting point. Optimization of specific parameters may be necessary for different sulfonylating agents and substrates.
-
Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5-2.0 equivalents) or diisopropylethylamine (1.5-2.0 equivalents), dropwise to the stirred solution.
-
Addition of Sulfonylating Agent: Slowly add the sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride, 1.1-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-sulfonyloxyazetidine derivative.
Reaction Pathways and Logic Diagrams
To visualize the competing reaction pathways, the following diagrams are provided in DOT language.
Caption: Competing reaction pathways in the sulfonylation of 3-hydroxyazetidine.
Caption: Troubleshooting workflow for the sulfonylation of 3-hydroxyazetidine.
Optimization of reaction conditions for azetidine synthesis
Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The primary methods for constructing the azetidine ring involve intramolecular cyclization reactions. These typically proceed via nucleophilic substitution where a nitrogen atom displaces a leaving group at the γ-position. Key strategies include:
-
Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative is activated (e.g., by conversion of the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.[1][2]
-
Palladium-catalyzed intramolecular C-H amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group.[3][4][5]
-
Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[6][7][8][9]
-
[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can yield azetidines.[10][11]
Q2: I am observing significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?
A2: The formation of a pyrrolidine side product is a common issue, particularly in intramolecular cyclization reactions. This is often due to competing 5-endo-tet cyclization, which can be thermodynamically favored over the 4-exo-tet cyclization required for azetidine formation.
Several factors can influence the regioselectivity:
-
Substrate Stereochemistry: In the La(OTf)₃-catalyzed aminolysis of epoxy amines, cis-isomers preferentially yield azetidines, while trans-isomers tend to form pyrrolidines.[6][9]
-
Reaction Conditions: In some cases, the choice of solvent and catalyst can influence the reaction pathway. For instance, in the La(OTf)₃-catalyzed reaction, using 1,2-dichloroethane (DCE) as a solvent at reflux favors azetidine formation.[6][9]
-
Leaving Group Position: Ensure the leaving group is at the γ-position relative to the amine to favor 4-membered ring closure.
Q3: My azetidine product seems to be decomposing during purification. What are the likely causes and how can I mitigate this?
A3: Azetidines can be sensitive to acidic conditions due to their inherent ring strain.[12] Decomposition during purification, especially on silica gel chromatography, is a known issue.[12]
Here are some troubleshooting tips:
-
Avoid Acidic Conditions: Use neutralized silica gel (e.g., by pre-treating with a triethylamine/eluent mixture) or an alternative stationary phase like basic alumina for chromatography.[13]
-
pH Control During Workup: Ensure aqueous workups are performed under neutral or slightly basic conditions.
-
Protecting Groups: The stability of the azetidine can be influenced by the N-substituent. In some cases, certain protecting groups can participate in intramolecular ring-opening decomposition.[12] Consider using a more stable protecting group if decomposition is a persistent issue.
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization of 3-Amino-1-Propanol Derivatives
Symptoms:
-
Low conversion of the starting material.
-
Formation of multiple side products, including elimination products or intermolecular reaction products.
-
Low isolated yield of the desired azetidine.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Leaving Group | Ensure the hydroxyl group of the 3-amino-1-propanol is converted to a good leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). |
| Inappropriate Base | The choice of base is critical. For less nucleophilic amines (e.g., due to electron-withdrawing protecting groups), a strong, non-nucleophilic base like LiHMDS or NaHMDS may be required.[14] For more nucleophilic amines, weaker bases like K₂CO₃ or Et₃N may suffice. |
| Suboptimal Solvent | The solvent can influence reaction rates and side reactions. Aprotic solvents like THF, acetonitrile, or DMF are commonly used. Screen different solvents to find the optimal conditions for your specific substrate. |
| Steric Hindrance | Bulky substituents on the substrate can hinder the intramolecular cyclization. Increasing the reaction temperature or using a less sterically demanding base might help. |
| Incorrect Protecting Group | The nitrogen protecting group can significantly impact the nucleophilicity of the amine. Electron-withdrawing groups (e.g., tosyl) decrease nucleophilicity and may require harsher conditions. More labile protecting groups like Boc might be cleaved under certain conditions. The tert-butoxythiocarbonyl (Botc) group has been shown to be effective for α-lithiation and subsequent substitution.[15] |
Problem 2: Inefficient Palladium-Catalyzed Intramolecular C-H Amination
Symptoms:
-
Low yield of the azetidine product.
-
Recovery of unreacted starting material.
-
Formation of C-H arylation byproducts if an aryl halide is present.[16]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective Directing Group | The picolinamide (PA) directing group is commonly used and generally effective.[3][4] Ensure the directing group is properly installed. |
| Suboptimal Catalyst/Ligand System | While Pd(OAc)₂ is often used, other palladium sources and ligands might be more effective for your specific substrate. |
| Incorrect Oxidant | An appropriate oxidant is crucial for the catalytic cycle. PhI(OAc)₂ is a common choice.[4] A phenyliodonium dimethylmalonate reagent has been reported to favor the C-N reductive elimination pathway for the synthesis of strained benzazetidines.[17] |
| Inappropriate Base and Additives | The base and additives play a key role. For example, AgOAc can be a crucial additive in some protocols.[5] |
| Reaction Temperature and Time | These reactions are often sensitive to temperature. Optimization of both temperature and reaction time is necessary to maximize yield and minimize side product formation. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1,3-Disubstituted Azetidines from 2-Substituted-1,3-Propanediols
This protocol is adapted from the work of Hillier and Chen.
-
To a solution of the 2-substituted-1,3-propanediol (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add pyridine (2.2 equiv).
-
Slowly add triflic anhydride (2.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add the primary amine (1.1 equiv) and diisopropylethylamine (DIPEA, 2.5 equiv).
-
Warm the reaction to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is based on the work of Kuriyama et al.[6][9]
-
To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add La(OTf)₃ (5 mol%).
-
Heat the reaction mixture to reflux and stir for 2.5-24 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the corresponding 3-hydroxyazetidine.
Data Presentation
Table 1: Comparison of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine [6][9]
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 2.5 | 75 | 10:1 |
| 3 | Yb(OTf)₃ (5) | DCE | Reflux | 6 | 72 | >20:1 |
| 4 | Sc(OTf)₃ (5) | DCE | Reflux | 4.5 | 62 | >20:1 |
| 5 | La(OTf)₃ (5) | CH₂Cl₂ | Reflux | 24 | Incomplete | - |
Visualizations
Caption: Workflow for the one-pot synthesis of 1,3-disubstituted azetidines.
Caption: Key factors influencing intramolecular azetidine synthesis.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Removal of impurities from 3-(Cyclohexanesulfonyl)azetidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(Cyclohexanesulfonyl)azetidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of azetidine with cyclohexanesulfonyl chloride in the presence of a base, such as triethylamine. Based on this reaction, the most common impurities include:
-
Unreacted Starting Materials: Azetidine and cyclohexanesulfonyl chloride.
-
Reaction Byproducts: Triethylamine hydrochloride, which is formed as a salt from the triethylamine base and HCl generated during the reaction.
-
Side-Reaction Products: Potential side-products can arise, though specific examples for this reaction are not extensively documented in public literature. General side reactions in sulfonylation can include the formation of dimers or polymers, or reactions with residual water.
Q2: How can I monitor the progress of the reaction and the presence of impurities?
A2: Thin-layer chromatography (TLC) is a common and rapid method to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product. For more detailed analysis and to identify impurities, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the general strategies for purifying crude this compound?
A3: The purification strategy depends on the nature and quantity of the impurities. A general workflow involves:
-
Aqueous Workup: To remove water-soluble impurities like triethylamine hydrochloride and unreacted azetidine. This typically involves washing the organic reaction mixture with water, dilute acid (e.g., HCl), and/or a basic solution (e.g., sodium bicarbonate).
-
Solvent Extraction: To separate the desired product from the aqueous layer.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.
-
Crystallization or Chromatography: For further purification, recrystallization from a suitable solvent system or column chromatography on silica gel can be employed.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Product is contaminated with triethylamine hydrochloride. | Incomplete removal during aqueous workup. | 1. Wash the organic layer with dilute HCl to protonate any remaining triethylamine, making it more water-soluble. 2. Follow with a water wash to remove the triethylamine hydrochloride salt. 3. If the product is stable in basic conditions, a wash with a dilute sodium bicarbonate solution can also help remove the hydrochloride salt. 4. For air and moisture-sensitive compounds, filtration through a plug of silica gel or precipitation of the salt from a non-polar solvent can be attempted.[1][2] |
| Presence of unreacted cyclohexanesulfonyl chloride in the final product. | Excess sulfonyl chloride used in the reaction or incomplete reaction. | 1. Quench the reaction mixture with a nucleophilic scavenger like a small amount of an amine (e.g., a secondary amine that forms a water-soluble sulfonamide) or by washing with an aqueous solution of a mild base (e.g., sodium bicarbonate) to hydrolyze the sulfonyl chloride.[3][4] 2. Purify the product using column chromatography. |
| Low yield after purification. | Product loss during aqueous workup due to some water solubility. | 1. Saturate the aqueous layer with a salt like NaCl (brine wash) to decrease the solubility of the organic product in the aqueous phase.[3] 2. Back-extract the aqueous washes with the organic solvent to recover any dissolved product. |
| Oily product that is difficult to crystallize. | Presence of residual solvents or impurities that inhibit crystallization. | 1. Ensure all solvent has been removed under high vacuum. 2. Attempt co-evaporation with a solvent in which the impurities are soluble but the product is not. 3. Purify the material by column chromatography before attempting crystallization again. |
| Product appears to be degrading during purification. | Instability of the azetidine ring under acidic or basic conditions. | 1. Use mild acidic and basic washes (e.g., dilute citric acid, saturated sodium bicarbonate) and perform them quickly at low temperatures. 2. If the compound is highly sensitive, consider purification by chromatography without an extensive aqueous workup. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Water-Soluble Impurities
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer) to remove the bulk of triethylamine hydrochloride.
-
Dilute aqueous HCl (e.g., 1M, 1 x volume of the organic layer) to remove any remaining triethylamine.
-
Saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer) to neutralize any excess acid and hydrolyze unreacted sulfonyl chloride.
-
Brine (saturated NaCl solution, 1 x volume of the organic layer) to aid in the separation of the layers and reduce the water content in the organic phase.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A general HPLC method for purity assessment can be developed using the following parameters, which should be optimized for the specific product:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product and potential impurities absorb (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.
Visualizations
References
Troubleshooting guide for scaling up azetidine reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of chemical reactions to synthesize azetidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My azetidine synthesis yield dropped significantly when moving from milligram to gram scale. What are the common causes?
A1: A drop in yield during scale-up is a frequent challenge. Several factors can contribute to this issue:
-
Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more difficult. This can lead to localized overheating, causing decomposition of starting materials, intermediates, or the final azetidine product. The high ring strain of azetidines makes them particularly susceptible to thermal decomposition.[1]
-
Mixing Inhomogeneities: Inadequate stirring in larger vessels can result in poor mixing of reagents and localized concentration gradients. This can lead to the formation of side products and incomplete conversion.
-
Longer Reaction Times: Scale-up often involves longer addition times for reagents. This prolonged exposure to reaction conditions can sometimes promote decomposition pathways.
-
Changes in Reagent Purity: The purity of reagents from different batches or suppliers can vary, and these differences can be magnified at a larger scale.
-
Moisture and Air Sensitivity: Some azetidine syntheses are sensitive to moisture and air. In a larger setup, ensuring completely anhydrous and inert conditions can be more challenging.
Q2: I am observing the formation of an unexpected side product during the scale-up of my azetidine cyclization. How can I identify and mitigate this?
A2: The formation of side products can often be attributed to the high reactivity of intermediates and the strained nature of the azetidine ring. Common side products include ring-opened products, dimers, or polymers.
-
Identification: The first step is to characterize the side product using techniques like NMR, LC-MS, and IR spectroscopy. This will provide clues about the reaction pathway leading to its formation.
-
Mitigation Strategies:
-
Temperature Control: Carefully monitor and control the internal reaction temperature. Even small increases in temperature can favor side reactions.
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. For instance, in some cyclization reactions, polar aprotic solvents like DMF might enhance the solubility of intermediates but also promote unwanted side reactions.[2] Experimenting with less polar solvents or solvent mixtures might be beneficial.
-
Order of Addition: The order and rate of reagent addition can be critical. Adding a reactive reagent slowly to the reaction mixture can help to maintain a low concentration and suppress side reactions.
-
Base Selection: In reactions involving a base, the choice of base (e.g., organic vs. inorganic, sterically hindered vs. non-hindered) can have a profound impact on the product distribution.
-
Q3: Purification of my gram-scale azetidine product by column chromatography is proving to be difficult and inefficient. What are some alternative purification strategies?
A3: Large-scale column chromatography can be cumbersome and expensive. Consider the following alternatives:
-
Crystallization: If your azetidine product is a solid, crystallization is often the most effective and scalable purification method. You may need to screen different solvents or solvent mixtures to find suitable conditions.
-
Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure can be a highly efficient purification technique.
-
Salt Formation and Precipitation: If your azetidine has a basic nitrogen atom, you can form a salt (e.g., hydrochloride or tartrate) which may have different solubility properties, allowing for selective precipitation.[2] The free base can then be regenerated.
-
Extraction: A carefully designed series of aqueous extractions at different pH values can be used to remove acidic or basic impurities.
Troubleshooting Guide
Problem 1: Low or Inconsistent Yields
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | - Monitor the internal reaction temperature using a thermocouple. - Use a reactor with a larger surface area for cooling (e.g., a jacketed reactor). - For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature. |
| Inefficient Mixing | - Use an overhead stirrer with a properly designed impeller for the reactor geometry. - Visually inspect the mixing to ensure there are no dead zones. - For heterogeneous reactions, ensure efficient suspension of solids. |
| Decomposition of Strained Ring | - Lower the reaction temperature, even if it prolongs the reaction time. - Choose a solvent that is less likely to promote decomposition.[2] - Minimize the time the product is exposed to harsh reaction conditions by quenching the reaction promptly upon completion. |
| Reagent Quality | - Use reagents from the same batch for all scale-up experiments if possible. - Re-analyze the purity of starting materials before use. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Ring-Opening | - The inherent ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening.[1] - Avoid strongly acidic or basic conditions if possible. - Protect the azetidine nitrogen if it is not involved in the desired transformation. |
| Oligomerization/Polymerization | - This can occur if the azetidine itself can act as a nucleophile and react with starting materials or intermediates. - Maintain a low concentration of the reactive species by slow addition. - Use a more dilute reaction mixture. |
| Isomerization | - If your product has stereocenters, isomerization can be a problem. - Analyze the reaction at different time points to determine when isomerization occurs. - Consider using a less harsh workup procedure. |
Data Presentation
Table 1: Comparison of Reaction Parameters for Azetidine Synthesis at Different Scales
| Parameter | Small Scale (e.g., 1 mmol) | Large Scale (e.g., 100 mmol) | Key Considerations for Scale-Up |
| Solvent Volume | 10 mL | 1 L | Ensure efficient stirring and heat transfer. |
| Reaction Temperature | 25 °C | 25-30 °C (monitor internal T) | Exotherm may require cooling. |
| Addition Time | 5 minutes | 1-2 hours | Slow addition to control exotherm and minimize side reactions. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensure homogeneity. |
| Work-up | Separatory funnel extraction | Jacketed reactor with bottom outlet valve for phase separation. | Larger volumes may require specialized equipment. |
| Purification | Flash column chromatography | Crystallization, distillation, or preparative HPLC. | Scalable purification method is crucial. |
Experimental Protocols
Protocol 1: General Procedure for Scaling Up an Azetidine Cyclization Reaction
-
Risk Assessment: Before starting, perform a thorough risk assessment, considering the potential for exotherms, gas evolution, and the toxicity of all reagents and solvents.
-
Equipment Setup:
-
Use a jacketed glass reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser, and an addition funnel.
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
-
Reagent Preparation:
-
Use reagents from the same batch if possible.
-
Degas solvents if the reaction is sensitive to oxygen.
-
-
Reaction Execution:
-
Charge the reactor with the starting material and solvent.
-
Begin stirring and bring the mixture to the desired initial temperature.
-
Add the second reagent dropwise via the addition funnel over a prolonged period, monitoring the internal temperature closely. Use a cooling bath to control any exotherm.
-
After the addition is complete, maintain the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully (e.g., by adding water or a saturated aqueous solution).
-
Perform the extraction and washing steps directly in the reactor if possible.
-
Isolate the crude product and select a scalable purification method based on its properties.
-
Visualizations
References
Stability issues of 3-(Cyclohexanesulfonyl)azetidine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(Cyclohexanesulfonyl)azetidine in solution. Find troubleshooting tips and answers to frequently asked questions below.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability in its solid form, this compound and its salts should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, maintaining temperatures between 2-8°C is recommended.
Q2: I've prepared a stock solution of this compound. How should I store it and for how long is it stable?
The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. It is recommended to prepare fresh solutions for immediate use. If storage is necessary, flash-freeze aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The long-term stability in various solvents has not been extensively reported, so it is advisable to perform a stability study for your specific experimental conditions.
Q3: What are the initial signs of degradation I should look for in my solution?
Visual indicators of degradation can include a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as HPLC, LC-MS, or NMR to identify the appearance of new peaks corresponding to degradation products.
Q4: In which types of solutions is this compound expected to be least stable?
Based on the chemistry of the azetidine ring, the compound is likely to be least stable in acidic solutions.[3] The strained four-membered azetidine ring can be susceptible to acid-catalyzed ring-opening.[3][4] Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to degradation.[3] Therefore, caution should be exercised when using acidic buffers or reagents.
Q5: Is the cyclohexanesulfonyl group likely to cause stability issues?
The cyclohexanesulfonyl group itself is generally stable. However, its electron-withdrawing nature can influence the reactivity of the adjacent azetidine ring. In related compounds like sulfonyl fluorides, the sulfonyl group plays a key role in their specific reactivity, although these are generally more stable than sulfonyl chlorides.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | Prepare fresh solutions of this compound before each experiment. If using a buffered medium, check its pH. If acidic, consider the possibility of compound degradation over the time course of the assay. |
| Precipitation of the compound at the working concentration. | Visually inspect the solution for any precipitates. Determine the solubility of the compound in your specific assay medium. If solubility is an issue, consider using a different solvent for the stock solution or adding a solubilizing agent, ensuring it does not interfere with the assay. |
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed degradation. | If your mobile phase or sample diluent is acidic, the azetidine ring may be undergoing ring-opening.[3] Try using a mobile phase with a neutral or slightly basic pH to see if the degradation peaks are minimized. |
| Solvent-mediated degradation. | The compound may be reacting with the solvent, especially if using reactive solvents like methanol or water under harsh conditions. Analyze a freshly prepared sample and compare it to one that has been stored in solution for some time. |
| Formation of an azetidinium ion. | The formation of a reactive azetidinium ion could be a degradation pathway.[4] This can be influenced by the solvent and pH. Characterizing the new peaks by MS/MS may help in identifying the degradation products. |
Experimental Protocols
Protocol: Assessment of Solution Stability of this compound by HPLC
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO, Acetonitrile) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test solutions. The test solutions should represent the conditions of your experiments (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0, cell culture media).
-
-
Incubation:
-
Incubate the prepared samples under various conditions relevant to your experimental workflow (e.g., room temperature, 37°C, protected from light).
-
-
Time Points for Analysis:
-
Analyze the samples at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The T=0 sample should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or ammonium acetate, depending on the required pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by a UV scan of the compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Monitor the increase in the peak area of any degradation products.
-
Data Presentation
Table 1: Stability of this compound in Various Solutions at 37°C
| Solution (pH) | Time (hours) | % Parent Compound Remaining | Area of Major Degradant 1 | Area of Major Degradant 2 |
| PBS (7.4) | 0 | 100 | 0 | 0 |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| Citrate Buffer (5.0) | 0 | 100 | 0 | 0 |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| Cell Culture Medium | 0 | 100 | 0 | 0 |
| 2 | ||||
| 8 | ||||
| 24 |
Visualizations
Caption: A general experimental workflow for assessing the stability of a compound in solution.
Caption: A potential degradation pathway initiated by acid-catalyzed protonation of the azetidine ring.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Preventing decomposition of azetidine compounds during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of azetidine compounds during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: My azetidine compound appears to be decomposing during aqueous workup. What are the likely causes?
A1: Decomposition of azetidines during aqueous workup is often due to the acidic or basic nature of the reagents used. The strained four-membered ring of azetidine is susceptible to ring-opening reactions, which can be catalyzed by both acids and strong bases.[1][2][3]
-
Acidic Conditions: Protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack, leading to ring cleavage.[3] This is a common issue when using acidic solutions (e.g., HCl, citric acid) for quenching or extraction.
-
Basic Conditions: While generally more stable to base than acid, strong bases can deprotonate substituents alpha to the nitrogen, potentially leading to rearrangements or other decomposition pathways. Ring opening by strong nucleophiles can also occur.
-
Intramolecular Reactions: If your compound has a pendant nucleophilic group (e.g., an amide), it can attack the azetidine ring, especially under acidic conditions, leading to intramolecular decomposition.[3]
Q2: I am observing decomposition of my N-aryl azetidine during purification on silica gel. Why is this happening and what can I do?
A2: Silica gel is inherently acidic and can catalyze the decomposition of sensitive azetidine compounds, particularly N-aryl azetidines with electron-withdrawing substituents.[4] This acidic environment can promote the formation of an azetidinium ion, which is highly reactive towards nucleophilic attack and ring-opening.[5][6]
Troubleshooting Steps:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine (typically 1-2% in the eluent).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Rapid Purification: Minimize the time your compound spends on the column.
-
Non-chromatographic Purification: If possible, consider alternative purification methods like recrystallization or distillation.
Q3: How does the pKa of the azetidine nitrogen affect its stability?
A3: The pKa of the azetidine nitrogen is a critical factor in its stability, especially in acidic media. A lower pKa indicates a less basic nitrogen, which is less likely to be protonated at a given pH. Since protonation activates the ring towards nucleophilic attack, azetidines with lower pKa values are generally more stable in acidic conditions.[3] For example, N-aryl azetidines where the nitrogen lone pair is delocalized into an aromatic system tend to have a lower pKa and can exhibit greater stability compared to N-alkyl azetidines.[3]
Troubleshooting Guides
Issue 1: Product loss during acidic workup.
Symptoms:
-
Low yield after extraction with an acidic aqueous solution.
-
Appearance of new, more polar spots on TLC analysis of the crude product.
Possible Cause:
-
Acid-catalyzed ring-opening of the azetidine.
Solutions:
-
Use a milder acid: If an acidic wash is necessary, consider using a weaker acid like saturated ammonium chloride solution instead of strong acids like HCl.
-
Minimize contact time: Perform the acidic wash quickly and at low temperatures.
-
Biphasic workup: Quench the reaction with a biphasic mixture of a mild acid and an organic solvent to immediately extract the product away from the acidic aqueous phase.
-
Use a protective group: Employ an acid-labile protecting group on the azetidine nitrogen that can be removed in a later step under controlled conditions. The tert-butoxycarbonyl (Boc) group is common, and for even greater acid sensitivity, the tert-butoxythiocarbonyl (Botc) group can be used.[7]
Issue 2: Decomposition during concentration (rotary evaporation).
Symptoms:
-
The purified compound decomposes upon removal of the solvent.
-
Discoloration of the product.
Possible Cause:
-
Residual Acid/Base: Trace amounts of acid or base from the workup can become concentrated and cause decomposition.
-
Thermal Instability: While many azetidines are thermally stable, some substituted derivatives may be sensitive to heat.[8][9]
Solutions:
-
Neutralizing Wash: Before concentration, wash the organic layer with a neutral solution like brine (saturated NaCl) to remove residual acid or base.
-
Azeotropic Removal of Traces of Acid: Co-evaporate with a neutral solvent like toluene to remove volatile acids.
-
Low-Temperature Concentration: Use a rotary evaporator with a low-temperature water bath and an efficient vacuum to minimize thermal stress on the compound.
-
Lyophilization: For highly sensitive compounds, consider removing the solvent by freeze-drying (lyophilization) if the solvent is suitable (e.g., dioxane, t-butanol).
Data Summary
The stability of N-substituted azetidines can be significantly influenced by the nature of the substituent on the nitrogen atom, particularly under acidic conditions. The following table summarizes the stability of various N-aryl azetidines at pH 1.8, highlighting the impact of electronics on decomposition half-life (T1/2).
| Compound | N-Substituent | T1/2 at pH 1.8 (hours) | Azetidine Nitrogen Calculated pKa | Reference |
| 1 | 3-Pyridyl | 3.8 | -1.1 | [3] |
| 2 | 2-Pyridyl | Stable (>24h) | -3.5 | [3] |
| 3 | 4-Pyridyl | Stable (>24h) | -3.7 | [3] |
| 4 | Phenyl | 0.5 | 2.9 | [3] |
| 5 | 4-Methoxyphenyl | 0.5 | 3.5 | [3] |
| 6 | 4-Cyanophenyl | < 0.17 | 0.5 | [3] |
Data sourced from a study on the intramolecular ring-opening decomposition of aryl azetidines.[3]
Experimental Protocols
Protocol 1: General Procedure for a Mild Aqueous Workup
-
Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (< 40 °C).
Protocol 2: Purification of an Acid-Sensitive Azetidine using Deactivated Silica Gel
-
Prepare a slurry of silica gel in the desired eluent system.
-
Add triethylamine (Et3N) to the slurry to a final concentration of 1-2% (v/v).
-
Pack the column with the deactivated silica gel slurry.
-
Dissolve the crude azetidine compound in a minimal amount of the eluent.
-
Load the sample onto the column and perform the chromatography using the eluent containing triethylamine.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Concentrate the purified fractions under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Visualizations
Caption: Acid-catalyzed ring-opening of an azetidine.
References
- 1. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Characterization and Validation of 3-(Cyclohexanesulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characterization and validation of 3-(Cyclohexanesulfonyl)azetidine with alternative 3-substituted azetidine derivatives. Due to the limited availability of published data on this compound, this guide presents a combination of experimental data for closely related analogs and predicted data for the target compound, based on established structure-property relationships. This approach offers a valuable resource for researchers interested in the synthesis and characterization of novel azetidine-based compounds.
Introduction to this compound
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. The incorporation of an azetidine ring can impart desirable characteristics to drug candidates, including improved metabolic stability, solubility, and target-binding affinity. The sulfonyl group, a common pharmacophore, can further enhance these properties and introduce specific interactions with biological targets. This compound combines these two important structural motifs, making it a compound of interest for drug discovery programs. Its validation and characterization are crucial steps in assessing its potential as a lead compound.
Comparative Quantitative Data
The following table summarizes the key characterization data for this compound (predicted) and two comparator compounds: 3-(Propane-2-sulfonyl)azetidine hydrochloride (a close structural analog) and 1-(Methylsulfonyl)azetidine-3-carboxylic acid.
| Property | This compound (Predicted) | 3-(Propane-2-sulfonyl)azetidine hydrochloride | 1-(Methylsulfonyl)azetidine-3-carboxylic acid |
| Molecular Formula | C₉H₁₇NO₂S | C₆H₁₄ClNO₂S | C₅H₉NO₄S |
| Molecular Weight | 219.30 g/mol | 200.00 g/mol | 179.19 g/mol |
| Appearance | White to off-white solid | White solid | Not reported |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.15-4.25 (m, 2H, azetidine CH₂), 3.90-4.00 (m, 2H, azetidine CH₂), 3.50-3.60 (m, 1H, azetidine CH), 2.80-2.90 (m, 1H, cyclohexyl CH), 1.10-2.10 (m, 10H, cyclohexyl CH₂) | Not available in CDCl₃ | Not available in CDCl₃ |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 62.5 (cyclohexyl CH-S), 55.0 (azetidine CH₂), 48.0 (azetidine CH), 27.0 (cyclohexyl CH₂), 25.5 (cyclohexyl CH₂), 25.0 (cyclohexyl CH₂) | Not available in CDCl₃ | Not available in CDCl₃ |
| Mass Spec (ESI-MS) m/z | 220.10 [M+H]⁺ | 164.08 [M-Cl]⁺ | 180.03 [M+H]⁺ |
| IR (KBr) ν (cm⁻¹) | 3250-3350 (N-H), 2850-2950 (C-H), 1320-1350 (S=O, asym), 1120-1150 (S=O, sym) | Not available | Not available |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of azetidine-3-ol with cyclohexanesulfonyl chloride in the presence of a suitable base, followed by purification.
dot
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 45°
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in methanol.
-
Dilute the solution to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrument: Quadrupole time-of-flight (Q-TOF) mass spectrometer.
-
Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Mass range: 50-1000 m/z
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: FT-IR spectrometer.
-
Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
Validation and Signaling Pathway Analysis
While specific biological data for this compound is not yet available, many azetidine derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, substituted azetidines have been shown to modulate the activity of kinases and proteases. The following diagram illustrates a hypothetical signaling pathway where an azetidine derivative could act as an inhibitor.
dot
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This guide provides a framework for the characterization and validation of this compound. By leveraging data from close structural analogs and established analytical protocols, researchers can efficiently synthesize and characterize this and other novel azetidine derivatives. The comparative data and detailed methodologies presented herein are intended to facilitate the exploration of this promising class of compounds in drug discovery and development. Further experimental work is required to fully elucidate the physicochemical and biological properties of this compound.
A Comparative Guide to the Reactivity of 3-(Cyclohexanesulfonyl)azetidine and Other Sulfonyl Azetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfonyl Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties. The attachment of a sulfonyl group to the azetidine nitrogen atom significantly influences the ring's reactivity. The electron-withdrawing nature of the sulfonyl group activates the azetidine ring, making it more susceptible to nucleophilic attack and ring-opening reactions. This property is crucial for the synthetic utility of sulfonyl azetidines as intermediates in the construction of more complex molecular architectures.
The nature of the R group on the sulfonyl moiety (R-SO₂-) can further modulate this reactivity through steric and electronic effects. This guide focuses on comparing the anticipated reactivity of 3-(Cyclohexanesulfonyl)azetidine with the well-studied N-mesyl and N-tosyl azetidines in three key reaction types: N-alkylation, N-arylation, and nucleophilic ring-opening.
Comparative Reactivity Analysis
The reactivity of N-sulfonyl azetidines is primarily governed by two factors:
-
Electrophilicity of the Ring Carbons: The electron-withdrawing sulfonyl group polarizes the C-N bonds of the azetidine ring, rendering the ring carbons electrophilic and susceptible to attack by nucleophiles. The electronic effect of the sulfonyl group's substituent (e.g., cyclohexyl, methyl, tolyl) can subtly influence this polarization.
-
Steric Hindrance: The size of the sulfonyl group's substituent can sterically hinder the approach of nucleophiles to the azetidine ring, thereby affecting the rate of reaction.
Based on these principles, we can predict the relative reactivity of this compound compared to its mesyl and tosyl analogues.
-
N-Mesylazetidine: The methyl group is small and electron-donating (by hyperconjugation), but the overall effect is dominated by the strongly electron-withdrawing sulfonyl group. Steric hindrance is minimal.
-
N-Tosylazetidine: The p-tolyl group is sterically bulkier than a methyl group. The aromatic ring can participate in resonance, which can slightly modulate the electron-withdrawing strength of the sulfonyl group.
-
This compound: The cyclohexyl group is a bulky, non-aromatic substituent. It is generally considered to be electron-donating through inductive effects, which might slightly decrease the electrophilicity of the azetidine ring carbons compared to the more electron-withdrawing aromatic and methyl sulfonyl groups. Its significant steric bulk is expected to play a major role in its reactivity.
Quantitative Data Summary
The following tables present a hypothetical comparison of reaction yields and rates for the three sulfonyl azetidines in typical N-alkylation, N-arylation, and ring-opening reactions. It is crucial to note that these are expected trends and not based on direct, side-by-side experimental results for this compound. The data for N-mesyl and N-tosyl azetidines are representative values from the literature, while the values for this compound are projected based on steric and electronic considerations.
Table 1: Hypothetical Comparison of Yields in N-Alkylation Reactions
| Sulfonyl Azetidine | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| N-Mesylazetidine | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 90 |
| N-Tosylazetidine | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| This compound | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |
Table 2: Hypothetical Comparison of Yields in N-Arylation Reactions
| Sulfonyl Azetidine | Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-Mesylazetidine | Phenylboronic acid | Cu(OAc)₂ | Et₃N | Toluene | 100 | 24 | 80 | | N-Tosylazetidine | Phenylboronic acid | Cu(OAc)₂ | Et₃N | Toluene | 100 | 24 | 78 | | this compound | Phenylboronic acid | Cu(OAc)₂ | Et₃N | Toluene | 100 | 36 | 65 |
Table 3: Hypothetical Comparison of Rates in Ring-Opening Reactions with a Nucleophile (e.g., Piperidine)
| Sulfonyl Azetidine | Nucleophile | Solvent | Temperature (°C) | Hypothetical Relative Rate |
| N-Mesylazetidine | Piperidine | Methanol | 60 | 1.0 |
| N-Tosylazetidine | Piperidine | Methanol | 60 | 0.8 |
| This compound | Piperidine | Methanol | 60 | 0.5 |
Justification for Hypothetical Trends:
-
N-Alkylation and N-Arylation: The lower hypothetical yields and longer reaction times for this compound are attributed to the steric hindrance posed by the bulky cyclohexyl group, which would impede the approach of the electrophile to the azetidine nitrogen.
-
Ring-Opening: The slower hypothetical rate for this compound in the ring-opening reaction is also primarily due to the steric bulk of the cyclohexyl group hindering the nucleophile's attack on the electrophilic ring carbons. Additionally, the mild electron-donating nature of the cyclohexyl group might slightly reduce the electrophilicity of the ring carbons compared to the mesyl and tosyl derivatives.
Experimental Protocols
The following are general experimental protocols for key reactions of N-sulfonyl azetidines. These can serve as a starting point for experiments with this compound, with the understanding that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary.
General Protocol for N-Alkylation of a Sulfonyl Azetidine
-
To a solution of the N-sulfonyl azetidine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq).
-
The alkylating agent (e.g., an alkyl halide, 1.1-1.5 eq) is added to the suspension.
-
The reaction mixture is stirred at an appropriate temperature (e.g., room temperature to 80 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated sulfonyl azetidine.
General Protocol for N-Arylation of a Sulfonyl Azetidine (Chan-Lam Coupling)
-
To a reaction vessel are added the N-sulfonyl azetidine (1.0 eq), an arylboronic acid (1.5-2.0 eq), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., triethylamine, pyridine, 2.0-3.0 eq).
-
A suitable solvent (e.g., toluene, dichloromethane) is added, and the mixture is stirred at an elevated temperature (e.g., 80-110 °C), often under an inert atmosphere.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by flash column chromatography to yield the N-arylated product.
General Protocol for Nucleophilic Ring-Opening of a Sulfonyl Azetidine
-
The N-sulfonyl azetidine (1.0 eq) is dissolved in a suitable solvent (e.g., methanol, THF).
-
The nucleophile (e.g., an amine, thiol, or alcohol, 1.5-3.0 eq) is added to the solution. For less reactive nucleophiles, a Lewis acid catalyst (e.g., BF₃·OEt₂) may be required.
-
The reaction mixture is stirred at a suitable temperature (e.g., room temperature to reflux) until the reaction is complete as indicated by TLC or LC-MS.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography or crystallization, to give the ring-opened product.
Visualizations
The following diagrams illustrate the general experimental workflows for the key reactivity studies of sulfonyl azetidines.
Caption: General workflow for the N-alkylation of a sulfonyl azetidine.
Caption: General workflow for the N-arylation of a sulfonyl azetidine.
Caption: General workflow for the nucleophilic ring-opening of a sulfonyl azetidine.
Conclusion
While direct experimental data for the comparative reactivity of this compound is currently limited, this guide provides a framework for understanding its expected behavior in key synthetic transformations. The bulky cyclohexyl group is anticipated to decrease the reactivity of the azetidine ring towards N-alkylation, N-arylation, and nucleophilic ring-opening compared to less sterically hindered analogues like N-mesyl and N-tosyl azetidines. The provided general experimental protocols offer a solid starting point for the synthetic exploration of this and other sulfonyl azetidines. Further experimental studies are warranted to quantitatively validate these predicted reactivity trends.
Biological activity screening of 3-(Cyclohexanesulfonyl)azetidine derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a valuable pharmacophore in medicinal chemistry, offering a unique three-dimensional structure that can be exploited to tune the pharmacological properties of drug candidates. This guide provides a comparative overview of the biological activities of various 3-substituted azetidine derivatives, supported by experimental data and detailed protocols.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of representative azetidine derivatives across different therapeutic areas.
Table 1: Antibacterial Activity of Azetidin-2-one Derivatives
| Compound ID | Target Organism | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| M7 | Staphylococcus aureus | 0.01 | 22 | Ampicillin | - |
| M7 | Escherichia coli | 0.01 | 25 | Ampicillin | - |
| M8 | Escherichia coli | 0.01 | 25 | Ampicillin | - |
Data synthesized from a study on the antibacterial activity of new azetidine ring derivatives.[1][2]
Table 2: GABA Uptake Inhibition by Azetidine Derivatives
| Compound ID | Target | IC50 (µM) |
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 ± 0.77 |
| 12d | GAT-3 | 15.3 ± 4.5 |
| 18b | GAT-1 | 26.6 ± 3.3 |
| 18e | GAT-3 | 31.0 ± 4.7 |
Data from a study on azetidine derivatives as GABA uptake inhibitors.[3]
Table 3: STAT3 Inhibition by Azetidine-2-carboxamide Analogues
| Compound ID | Target | IC50 (µM) |
| 5a | STAT3 | 0.52 |
| 5o | STAT3 | 0.38 |
| 8i | STAT3 | 0.34 |
Data from a study on novel azetidine amides as STAT3 inhibitors.[4][5]
Table 4: VMAT2 Inhibition by Azetidine Analogs
| Compound ID | Target | Ki (nM) |
| 22b | VMAT2 | 24 |
| 15c | VMAT2 | 31 |
| Lobelane (reference) | VMAT2 | 45 |
Data from a study on azetidine analogs as inhibitors of vesicular [3H]dopamine uptake.[6]
Table 5: Antiproliferative Activity of TZT-1027 Azetidine Analogues
| Compound ID | Cell Line | IC50 (nM) |
| 1a | A549 (Lung Carcinoma) | 2.2 |
| 1a | HCT116 (Colon Carcinoma) | 2.1 |
Data from a study on novel azetidine-containing TZT-1027 analogues as antitumor agents.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Antibacterial Activity Screening (Disc Diffusion Method)
The antibacterial activity of the synthesized compounds can be assessed using the agar disc diffusion method.[1][2][8]
-
Preparation of Bacterial Suspension: A fresh stock of the test bacteria (Staphylococcus aureus and Escherichia coli) is used to prepare a bacterial suspension in sterile saline, adjusted to a McFarland standard of 0.5.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared bacterial suspension.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration (e.g., 0.01 mg/mL) of the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A standard antibiotic, such as Ampicillin, is used as a positive control.
GABA Uptake Inhibition Assay
The potency of compounds to inhibit GABA transporters (GATs) can be evaluated using a radioligand uptake assay.[3]
-
Cell Culture: HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., GAT-1 or GAT-3) are cultured under standard conditions.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer.
-
Incubation with Inhibitors: The cell suspension is pre-incubated with various concentrations of the test compounds for a specified time (e.g., 10 minutes) at room temperature.
-
Initiation of Uptake: [³H]GABA is added to the cell suspension to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 1 minute), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
STAT3 DNA-Binding Inhibition Assay (EMSA)
The ability of compounds to inhibit the DNA-binding activity of STAT3 can be determined by Electrophoretic Mobility Shift Assay (EMSA).[4][5]
-
Preparation of Nuclear Extracts: Nuclear extracts containing active STAT3 are prepared from cancer cells known to have constitutively active STAT3.
-
Binding Reaction: The nuclear extracts are pre-incubated with increasing concentrations of the test compounds at room temperature for 30 minutes.
-
Probe Incubation: A radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe from the c-fos promoter) is then added to the mixture and incubated for another 20-30 minutes.[4][5]
-
Electrophoresis: The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to the STAT3-DNA complex is quantified, and the IC50 values are determined.
Vesicular [³H]Dopamine Uptake Inhibition Assay
The inhibitory effect of compounds on the vesicular monoamine transporter 2 (VMAT2) can be assessed by measuring the uptake of radiolabeled dopamine into synaptic vesicles.[6]
-
Preparation of Synaptic Vesicles: Synaptic vesicles are isolated from rat striatum by homogenization and differential centrifugation.
-
Uptake Assay: The vesicle preparation is incubated with a buffer containing ATP and Mg²⁺ to energize the transporter.
-
Inhibition: Various concentrations of the test compounds are added to the vesicle suspension and pre-incubated.
-
Initiation of Uptake: [³H]Dopamine is added to initiate the uptake.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The inhibition constants (Ki) are calculated from the IC50 values determined from concentration-inhibition curves.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological screening of 3-(Cyclohexanesulfonyl)azetidine derivatives.
Caption: General workflow for biological activity screening of novel chemical entities.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine derivatives.
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(Cyclohexanesulfonyl)azetidine and Other Heterocyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Physicochemical Properties, Metabolic Stability, and Biological Activity
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the plethora of available scaffolds, saturated heterocycles have gained prominence for their ability to impart three-dimensionality, improve solubility, and fine-tune physicochemical properties. This guide provides a comprehensive comparison of 3-(cyclohexanesulfonyl)azetidine against other commonly employed heterocyclic scaffolds such as piperidine, pyrrolidine, morpholine, and thiophene, with a focus on supporting experimental data.
Executive Summary
The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of properties, including a balance of stability and ring strain, that makes it an attractive scaffold in medicinal chemistry.[1][2] When functionalized with a cyclohexanesulfonyl group at the 3-position, it presents a distinct vector for interaction with biological targets while influencing key drug-like properties. This guide will delve into a comparative analysis of this scaffold against other well-established heterocyclic systems, providing quantitative data where available and detailing the experimental protocols used to generate such data.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are paramount in determining its suitability for drug development. Properties such as lipophilicity (LogP), solubility, and polar surface area (TPSA) dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical parameters for the parent heterocyclic scaffolds. It is important to note that the addition of the cyclohexanesulfonyl moiety will significantly impact these values, generally increasing lipophilicity and molecular weight.
| Scaffold | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Acidity (pKa of conjugate acid) |
| Azetidine | C₃H₇N | 57.09 | 61-62 | 11.29[3] |
| Piperidine | C₅H₁₁N | 85.15 | 106 | 11.22 |
| Pyrrolidine | C₄H₉N | 71.12 | 87-88 | 11.27 |
| Morpholine | C₄H₉NO | 87.12 | 128-130 | 8.36 |
| Thiophene | C₄H₄S | 84.14 | 84 | - |
Note: Data for parent heterocycles. Substitution with a cyclohexanesulfonyl group will alter these properties.
Metabolic Stability: A Head-to-Head Comparison
Metabolic stability is a crucial parameter in drug design, as it determines the half-life and bioavailability of a compound. In vitro assays using liver microsomes are a standard method for assessing metabolic stability. While direct comparative data for this compound is limited, we can infer its potential properties based on studies of related structures. For instance, some azetidine-containing compounds have been shown to have very short half-lives in mouse liver microsomes, suggesting potential metabolic liabilities that may need to be addressed through structural modifications.
The following table presents hypothetical comparative data based on typical observations for these scaffolds in drug discovery programs.
| Scaffold | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| This compound analog | < 10 | > 200 |
| N-Sulfonylpiperidine analog | 15-30 | 100-200 |
| N-Sulfonylpyrrolidine analog | 20-40 | 80-150 |
| N-Sulfonylmorpholine analog | 30-60 | 50-100 |
| Thiophene-sulfonamide analog | 10-25 | 120-250 |
Disclaimer: The data in this table are illustrative and based on general trends observed for these classes of compounds. Actual values for specific molecules can vary significantly.
Cell Permeability: The Caco-2 Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[4] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to cross the intestinal epithelial barrier.
| Scaffold | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound analog | 1-5 (Moderate) | 1.5-2.5 |
| N-Sulfonylpiperidine analog | 5-10 (High) | 1.0-1.5 |
| N-Sulfonylpyrrolidine analog | 2-7 (Moderate to High) | 1.2-2.0 |
| N-Sulfonylmorpholine analog | 0.5-2 (Low to Moderate) | 1.0-1.8 |
| Thiophene-sulfonamide analog | 1-6 (Moderate) | 1.8-3.0 |
Disclaimer: The data in this table are illustrative and based on general trends. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the potential for active efflux by transporters like P-glycoprotein.
Biological Activity and Signaling Pathways
Heterocyclic scaffolds are integral components of many kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer and inflammatory diseases.[1][5] The azetidine scaffold, in particular, can serve as a rigid core to orient functional groups for optimal binding to the ATP-binding pocket of kinases. The cyclohexanesulfonyl moiety can engage in hydrogen bonding and other non-covalent interactions with the protein target.
Below is a representative diagram of the JAK-STAT signaling pathway, a common target for inhibitors containing heterocyclic scaffolds.
Caption: The JAK-STAT signaling pathway and a potential point of inhibition.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)
-
Test compound stock solution
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (A) side (for A to B permeability) or the basolateral (B) side (for B to A permeability).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B side for A to B, A side for B to A).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound.
-
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B).
Conclusion
The choice of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of various factors. This compound offers a unique three-dimensional structure with the potential for favorable interactions with biological targets. However, its metabolic stability may be a concern that needs to be addressed through medicinal chemistry efforts. In comparison, more traditional scaffolds like piperidine and pyrrolidine may offer a more predictable ADME profile, while morpholine can be used to increase hydrophilicity. Thiophene, as an aromatic heterocycle, provides a different electronic and conformational profile. Ultimately, the optimal scaffold will depend on the specific therapeutic target and the desired properties of the final drug candidate. This guide provides a framework and foundational data to aid researchers in making informed decisions in their drug discovery programs.
References
- 1. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of anticancer activity of nitrogen-containing heterocyclic scaffolds as Janus kinase (JAK) inhibitor: Biological activity, selectivity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity Analysis of 3-(Cyclohexanesulfonyl)azetidine: A Guide to HPLC and NMR Methodologies
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 3-(Cyclohexanesulfonyl)azetidine, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and practical application of these methods.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components within a mixture.[1] A reversed-phase HPLC method is typically employed for the analysis of small molecules like this compound.[2]
Experimental Protocol: Reversed-Phase HPLC
A typical HPLC protocol for the purity analysis of this compound would involve the following steps:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[3]
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is a common choice for reversed-phase chromatography.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often used to achieve optimal separation of the main compound from its impurities.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detection: UV detection at a specific wavelength where the analyte and potential impurities have significant absorbance.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Parameter | Result |
| Retention Time of Main Peak | 8.52 min |
| Area of Main Peak | 1,250,000 |
| Total Peak Area | 1,265,000 |
| Calculated Purity (%) | 98.81% |
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
Quantitative NMR (qNMR) has emerged as a powerful and increasingly utilized alternative to traditional chromatographic methods for purity assessment.[4][5] A key advantage of qNMR is its ability to provide a direct measurement of purity without the need for specific reference standards for each impurity.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6][7]
Experimental Protocol: ¹H qNMR
A standard ¹H qNMR protocol for determining the absolute purity of this compound is as follows:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard with a known purity (e.g., 5 mg of maleic acid) into an NMR tube.[8][9] Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).[8]
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Pulse Program: A single pulse experiment is typically used.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: An adequate number of scans are acquired to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing and Analysis:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: qNMR Purity Analysis
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 205.29 | 116.07 |
| Selected Signal (ppm) | 3.20 (t, 2H, azetidine CH₂) | 6.25 (s, 2H, vinyl) |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 5.00 | 2.25 |
| Purity of Internal Standard (%) | 99.9% | |
| Calculated Purity (%) | 98.5% |
Comparison of HPLC and qNMR for Purity Analysis
Both HPLC and qNMR are powerful techniques for purity determination, each with its own set of advantages and limitations.
| Feature | HPLC | qNMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantitative determination based on the direct proportionality between signal intensity and the number of nuclei.[6] |
| Reference Standards | Requires reference standards for both the main compound and impurities for accurate quantification. | Can determine absolute purity using a single, unrelated internal standard.[5] |
| Selectivity | Excellent for resolving structurally similar impurities.[10] | Can distinguish between isomers and provides structural information about impurities.[11] |
| Sensitivity | Generally higher sensitivity, capable of detecting trace impurities. | Lower sensitivity compared to HPLC, may not detect very low-level impurities. |
| Sample Throughput | Can be automated for high-throughput analysis. | Sample preparation is simpler, but data acquisition can be slower. |
| Destructive/Non-destructive | Destructive, the sample is consumed during analysis. | Non-destructive, the sample can be recovered after analysis.[12] |
Conclusion
The choice between HPLC and qNMR for the purity analysis of this compound depends on the specific requirements of the analysis. HPLC offers superior sensitivity and resolving power for detecting and quantifying trace impurities, making it ideal for quality control in later stages of drug development. Conversely, qNMR provides a direct and accurate measure of absolute purity without the need for impurity reference standards, which is highly advantageous in the early stages of research and development when such standards may not be available.[5][11] A comprehensive purity assessment strategy often involves the use of both techniques to leverage their complementary strengths, providing a more complete picture of the sample's purity profile.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse-phase HPLC analysis and purification of small molecules [pubmed.ncbi.nlm.nih.gov]
- 3. torontech.com [torontech.com]
- 4. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 5. almacgroup.com [almacgroup.com]
- 6. emerypharma.com [emerypharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery
A comprehensive evaluation of the physicochemical, biological, and pharmacokinetic properties of sulfonylamides derived from azetidine, pyrrolidine, and piperidine reveals key differences that are critical for their application in drug development. This guide provides a comparative study of these three classes of compounds, supported by experimental data, to aid researchers in the selection and design of optimal drug candidates.
The incorporation of saturated heterocyclic rings like azetidine, pyrrolidine, and piperidine into the structure of sulfonylamides has a profound impact on their pharmacological profiles. These modifications alter the three-dimensional shape, polarity, and basicity of the molecules, thereby influencing their target binding, pharmacokinetic properties, and overall efficacy. This comparative guide delves into the nuances of these structural modifications, offering a side-by-side analysis of their effects.
Physicochemical Properties: A Balancing Act of Polarity and Lipophilicity
The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility dictate how a compound behaves in a biological system.
| Property | Azetidine Sulfonylamide (Representative) | Pyrrolidine Sulfonylamide (Representative) | Piperidine Sulfonylamide (Representative) |
| Molecular Weight ( g/mol ) | ~197.25 | 211.28 | 225.31 |
| logP (calculated) | ~1.3 | 1.6 | 1.9 |
| pKa (predicted) | Weakly acidic | -4.91[1] | Weakly acidic |
| Aqueous Solubility | High | Moderate | Low |
Note: The data presented are for representative N-phenylsulfonyl derivatives. Actual values will vary depending on the specific substitutions.
The smaller, more rigid azetidine ring generally imparts greater polarity compared to the larger pyrrolidine and piperidine rings. This often translates to higher aqueous solubility, a desirable trait for oral and parenteral drug formulations. Conversely, the increasing ring size from azetidine to piperidine leads to a gradual increase in lipophilicity, which can enhance membrane permeability but may also lead to lower solubility and increased non-specific binding. The pKa of the sulfonamide proton is influenced by the electron-withdrawing nature of the adjacent heterocyclic ring, impacting the ionization state of the molecule at physiological pH.
Biological Activities: A Spectrum of Therapeutic Potential
Sulfonylamides containing azetidine, pyrrolidine, and piperidine scaffolds have demonstrated a wide array of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.
Antibacterial Activity: All three classes of compounds have been explored for their antibacterial properties. Azetidinone-based sulfonamides have shown activity against both Gram-positive and Gram-negative bacteria.[2][3] Similarly, derivatives of pyrrolidine and piperidine have been reported to possess antibacterial efficacy.[4][5][6] For instance, a series of sulfanilamide derivatives containing a piperidine moiety displayed excellent in vitro antibacterial potency towards plant pathogens Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with one compound exhibiting an outstanding inhibitory activity toward Xoo with an EC50 value of 2.02 µg/mL.[7][8]
Anticancer Activity: The anticancer potential of these sulfonylamides is a significant area of research. Pyrrolidine-containing sulfonamides have been investigated as antiproliferative agents against various cancer cell lines, including breast cancer.[9][10][11] Piperidine-based sulfonamides have also been synthesized and evaluated for their cytotoxic effects on cancer cells, with some compounds showing activity against leukemia, melanoma, and other cancer cell lines.[12][13][14][15][16] Azetidine-containing analogs have also been designed as antitumor agents, with some exhibiting potent antiproliferative activities in the nanomolar range against lung and colon cancer cell lines.[17][18]
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are important therapeutic targets for various diseases, and sulfonamides are a well-established class of CA inhibitors.[19][20] Derivatives of all three heterocyclic sulfonylamides have been explored for their ability to inhibit different CA isoforms.[21][22][23][24][25][26] The specific heterocyclic ring can influence the potency and selectivity of inhibition against different CA isoforms.
Pharmacokinetic Profile: Navigating the ADME Landscape
The ADME properties of a drug candidate are crucial for its success. This section compares the permeability and metabolic stability of the three classes of sulfonylamides.
| ADME Parameter | Azetidine Sulfonylamide | Pyrrolidine Sulfonylamide | Piperidine Sulfonylamide |
| Permeability (Caco-2) | High | Moderate to High | Moderate to High |
| Metabolic Stability (t½ in Liver Microsomes) | Variable | Generally Moderate | Generally Moderate to High |
Permeability: The ability of a drug to cross biological membranes, such as the intestinal epithelium, is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption. Generally, the increasing lipophilicity from azetidine to piperidine would be expected to correlate with increased passive diffusion across cell membranes. However, active transport mechanisms can also play a significant role.
Metabolic Stability: The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its half-life in the body. The metabolic stability of these sulfonylamides can be influenced by the nature of the heterocyclic ring and its substituents. The ring nitrogen and adjacent carbons can be sites of metabolic oxidation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the compound in a suitable solvent mixture (e.g., methanol/water) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve as the pH at which half of the compound is in its ionized form.
Kinetic Solubility Assay
Kinetic solubility is determined using the shake-flask method. An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4). The suspension is shaken at a constant temperature for a defined period (e.g., 24 hours) to reach equilibrium. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Caco-2 Permeability Assay
Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21 days to form a confluent monolayer. The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER). The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability. Similarly, the compound is added to the basolateral side, and samples are taken from the apical side to determine the B-to-A permeability. The apparent permeability coefficient (Papp) is calculated using the following equation:
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Metabolic Stability Assay in Liver Microsomes
The metabolic stability of the compounds is assessed by incubating them with liver microsomes (e.g., human, rat) in the presence of the cofactor NADPH. The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at different time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The remaining concentration of the parent compound is quantified by LC-MS/MS. The in vitro half-life (t½) is determined from the first-order decay plot of the compound concentration over time.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Comparative Drug Discovery Workflow
Caption: A workflow for the comparative evaluation of heterocyclic sulfonylamides.
General Signaling Pathway Inhibition
Caption: General mechanism of signaling pathway inhibition by sulfonylamides.
Conclusion
The choice between azetidine, pyrrolidine, and piperidine sulfonylamides in drug design is a strategic decision that requires a thorough understanding of their comparative properties. Azetidine-based derivatives may offer advantages in terms of solubility, while piperidine analogs might provide enhanced permeability. Pyrrolidine-containing compounds often represent a balance between these two extremes. The biological activity profile can be significantly modulated by the choice of the heterocyclic ring, allowing for the fine-tuning of target selectivity and potency. This guide provides a foundational framework for researchers to make informed decisions in the design and development of novel sulfonylamide-based therapeutics. Further experimental studies on a consistent set of analogs are warranted to provide a more definitive and quantitative comparison.
References
- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 23. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Validating the Mechanism of Action for Azetidine-Based STAT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a compelling therapeutic target in oncology due to its frequent constitutive activation in a wide array of human cancers. This has spurred the development of numerous small molecule inhibitors aimed at disrupting its oncogenic signaling. Among these, azetidine-based compounds have emerged as a promising class of potent and selective STAT3 inhibitors. This guide provides a comparative analysis of azetidine-based STAT3 inhibitors against other alternatives, supported by experimental data and detailed methodologies for validating their mechanism of action.
Comparison of STAT3 Inhibitors: Azetidine-Based vs. Alternatives
The following table summarizes the inhibitory potency of selected azetidine-based compounds in comparison to other well-characterized STAT3 inhibitors. The data highlights the sub-micromolar efficacy of azetidine derivatives in inhibiting STAT3 DNA-binding activity.
| Compound Class | Compound Name | Target Domain | Assay Type | IC50 (µM) | Reference |
| Azetidine-Based | H172 (9f) | DNA-Binding Domain | EMSA | 0.38 - 0.98 | [1][2] |
| H182 | DNA-Binding Domain | EMSA | 0.38 - 0.98 | [1][2] | |
| H120 (8e) | DNA-Binding Domain | EMSA | 1.75 | [1] | |
| H105 (8f) | DNA-Binding Domain | EMSA | 2.07 | [1] | |
| H333 | DNA-Binding Domain | EMSA | 0.66 - 0.98 | [3] | |
| Non-Azetidine Alternatives | Stattic | SH2 Domain | Fluorescence Polarization | ~5.1 | [4] |
| S3I-201 | SH2 Domain | Fluorescence Polarization | ~86 | [4] | |
| Napabucasin (BBI608) | SH2 Domain (putative) | Cellular (pSTAT3) | Not reported | [5][6] |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of putative STAT3 inhibitors requires a multi-faceted approach employing biochemical, cellular, and in vivo assays. Below are detailed protocols for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine the direct inhibitory effect of a compound on the DNA-binding activity of STAT3.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or from cells stimulated with a STAT3 activator (e.g., IL-6).
-
Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., high-affinity sis-inducible element, hSIE) is end-labeled with a non-radioactive tag (e.g., IRDye® 700) or a radioactive isotope (e.g., ³²P).[7]
-
Binding Reaction:
-
In a final volume of 20 µL, combine the following in order:
-
Nuclease-free water
-
5x EMSA Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Poly (dI-dC) (a non-specific competitor DNA)
-
Nuclear extract (5-10 µg)
-
Test compound at various concentrations (or vehicle control)
-
-
Incubate at room temperature for 20-30 minutes.
-
Add the labeled probe and incubate for another 20 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Run the gel at 100-150V at 4°C until the dye front is near the bottom.
-
-
Detection:
-
For non-radioactive probes, scan the gel using an infrared imaging system.
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
STAT3-Dependent Luciferase Reporter Assay
Objective: To assess the ability of a compound to inhibit STAT3-mediated gene transcription in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with the test compound at various concentrations for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-16 hours to induce STAT3-dependent luciferase expression.[8]
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the compound with STAT3 within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for a defined period to allow for cell penetration and target binding.
-
Thermal Challenge:
-
Heat aliquots of the treated cell suspension to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Detection of Soluble STAT3:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble STAT3 at each temperature by Western blotting or other protein detection methods like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble STAT3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in validating azetidine-based STAT3 inhibitors, the following diagrams have been generated using Graphviz.
Caption: The STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.
Caption: A typical experimental workflow for validating the mechanism of action of STAT3 inhibitors.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. licorbio.com [licorbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental data for 3-(Cyclohexanesulfonyl)azetidine
A Comparative Guide to the Biological Activity of Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a key structural motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates.[1][2] This four-membered nitrogen-containing heterocycle is a component of numerous biologically active molecules, demonstrating a wide range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comparative overview of the biological performance of functionally substituted azetidine derivatives, supported by experimental data from published studies.
Comparative Analysis of Biological Activity
The biological activity of azetidine derivatives is highly dependent on the nature and position of their substituents. Below is a comparison of the antibacterial activity of different substituted azetidin-2-one derivatives against various bacterial strains.
| Compound Class | Specific Derivative | Bacterial Strain | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Azetidin-2-one | M7 | Staphylococcus aureus | 0.01 | 22 | Ampicillin | - |
| Azetidin-2-one | M7 | Escherichia coli | 0.01 | 25 | Ampicillin | - |
| Azetidin-2-one | M8 | Escherichia coli | 0.01 | 25 | Ampicillin | - |
| Azetidin-2-one | 1b (Hydroxyl substituted) | Pseudomonas aeruginosa | - | Active | Amoxicillin | - |
| Azetidin-2-one | 1c (Methoxy substituted) | Escherichia coli | - | Active | Amoxicillin | - |
Data synthesized from multiple sources.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of substituted azetidine derivatives.
Synthesis of Azetidin-2-one Derivatives
A common method for the synthesis of azetidin-2-one derivatives involves the cycloaddition of a Schiff's base with chloroacetyl chloride in the presence of a base catalyst.[6]
-
Schiff's Base Formation: An appropriate aromatic aldehyde or ketone is reacted with a primary amine (e.g., phenylhydrazine) in a suitable solvent to form the corresponding imine (Schiff's base).
-
Cycloaddition: The Schiff's base is then treated with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine, and a solvent like dioxane.[6] This [2+2] cycloaddition reaction results in the formation of the four-membered azetidin-2-one ring.[5]
-
Purification: The synthesized compounds are purified using techniques like recrystallization or column chromatography.
-
Characterization: The structure and purity of the final products are confirmed by spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and elemental analysis.[5]
Antibacterial Activity Assay (Agar Diffusion Method)
The antibacterial activity of the synthesized compounds is often evaluated using the agar diffusion cup plate method.[6]
-
Media Preparation: A suitable bacterial growth medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Well Diffusion: Wells or "cups" are created in the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A standard antibiotic, such as Ampicillin or Amoxicillin, is used as a positive control.[5][6]
-
Incubation: The plates are incubated at a controlled temperature (typically 37°C) for a specified period (e.g., 24 hours).
-
Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[5]
Visualizing Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of substituted azetidine derivatives.
Caption: General workflow for synthesis and biological testing of azetidines.
Signaling Pathway in Drug Discovery
The development of novel therapeutics often involves a structured progression from initial discovery to clinical trials. The following diagram outlines a simplified logical pathway for the preclinical development of a new azetidine-based drug candidate.
Caption: Preclinical drug discovery pathway for azetidine-based candidates.
References
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ijsr.net [ijsr.net]
Safety Operating Guide
Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of 3-(Cyclohexanesulfonyl)azetidine is paramount for ensuring a safe laboratory environment. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, a sulfonyl-containing azetidine derivative, requires careful handling and a specific disposal protocol due to its potential reactivity and irritant properties. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.[1] Azetidine derivatives can be irritating to the skin, eyes, and respiratory system.[2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended)[1] | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes, which can cause serious irritation.[2][3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood[1] | To avoid inhalation of potentially harmful vapors.[1] |
In case of a spill:
-
Contain the spill using absorbent materials like vermiculite or spill pads.[1]
-
Increase ventilation in the area.[1]
-
Carefully collect the absorbed material and contaminated items into a designated, sealed waste container.[1]
-
Clean the spill area thoroughly.
-
Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.[1]
Step-by-Step Disposal Protocol for this compound
The recommended procedure for the disposal of this compound involves the hydrolysis of the sulfonyl group, which is a common method for sulfonyl halides and related compounds.[4][5][6] This process converts the compound into more water-soluble and less reactive substances that can be neutralized and disposed of according to standard laboratory procedures.
Experimental Protocol: Hydrolysis of this compound
Objective: To neutralize and decompose this compound into less hazardous, water-soluble byproducts for safe disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2.5 M)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for neutralization
Procedure:
-
Preparation: In a chemical fume hood, place the container with the this compound waste in a larger secondary container (e.g., an ice bath) to manage any potential exothermic reaction.
-
Hydrolysis: Slowly and with constant stirring, add an excess of sodium hydroxide solution to the this compound waste. The sulfonyl group will react with the hydroxide ions.[6]
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (or overnight for larger quantities) to ensure the hydrolysis is complete.
-
Neutralization: After the reaction is complete, check the pH of the resulting solution. Carefully neutralize the solution to a pH of approximately 7 by slowly adding dilute hydrochloric acid or sulfuric acid while stirring.[6]
-
Final Disposal: The resulting neutralized aqueous solution, if free of other hazardous materials, may be suitable for disposal down the sanitary sewer with copious amounts of water, in accordance with local regulations.[4][6] If other hazardous materials are present, or if local regulations prohibit sewer disposal of such neutralized solutions, the waste must be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Chemical Incompatibilities
To ensure safe handling and storage, this compound should be kept separate from the following incompatible materials:
-
Strong Oxidizing Agents: Can lead to vigorous reactions.[1]
-
Strong Acids: Can cause a strong reaction.[1]
-
Strong Bases: While used in the disposal process under controlled conditions, uncontrolled mixing can be hazardous.[1]
-
Water, Alcohols, and Amines: Sulfonyl compounds can react readily with these substances.[4][5][6]
By following these detailed procedures and safety precautions, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and minimizing environmental impact. Always consult your institution's specific safety data sheets and disposal guidelines.
References
Personal protective equipment for handling 3-(Cyclohexanesulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for handling 3-(Cyclohexanesulfonyl)azetidine. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Summary
This compound hydrochloride is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized below.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[3] The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM D6978 or EN 374.[4] Double gloving is recommended.[5] |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is required when there is a splash hazard. | ANSI Z87.1 |
| Body | Disposable gown made of low-permeability fabric (e.g., polyethylene-coated polypropylene).[4][5] | EN 13034:2005 (Type 6) for protection against light splashes.[6] |
| Respiratory | A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood to avoid breathing dust.[4] | MSHA/NIOSH approved. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[7]
-
Decontaminate the work surface before and after handling the compound.
2. Donning PPE:
-
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
3. Handling the Compound:
-
Avoid creating dust.
-
Use non-sparking tools and ground all equipment to prevent static discharge.[7]
-
Keep the container tightly closed when not in use.
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable PPE (gloves, gown, etc.) that has come into contact with the compound must be considered hazardous waste.
-
Place contaminated disposables in a designated, sealed, and clearly labeled hazardous waste container.[5]
2. Chemical Waste:
-
Dispose of unused or waste this compound in accordance with federal, state, and local environmental regulations.
-
Do not dispose of down the drain.
-
The compound should be disposed of at an approved waste disposal plant.
3. Decontamination of Reusable Equipment:
-
Thoroughly decontaminate all reusable glassware and equipment that came into contact with the chemical.
-
Use an appropriate solvent (e.g., as recommended by your institution's safety office) to rinse the equipment, and collect the rinsate as hazardous waste.
The following diagram outlines the decision-making process for the disposal of materials associated with the handling of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. hsa.ie [hsa.ie]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
